1,3-Bis(4-piperidyl)propane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-piperidin-4-ylpropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h12-15H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEZLYIDQPBCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044850 | |
| Record name | 4,4'-Propane-1,3-diyldipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16898-52-5 | |
| Record name | 4,4′-Trimethylenedipiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16898-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Trimethylenedipiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016898525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(4-piperidyl)propane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Propane-1,3-diyldipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-trimethylenedipiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-TRIMETHYLENEDIPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU53EC219I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 1,3-Bis(4-piperidyl)propane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Bis(4-piperidyl)propane, a versatile diamine building block utilized in synthetic chemistry and medicinal drug discovery. This document outlines its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics and advanced materials.
Chemical Identity and Structure
The compound commonly known as this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 4-(3-piperidin-4-ylpropyl)piperidine[1][2]
The structure consists of two piperidine rings connected by a three-carbon propane linker at their 4-positions.[1][3] This bifunctional nature, with two secondary amine groups, is key to its utility as a versatile building block in organic synthesis.[1]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The compound is typically a white to off-white solid and is soluble in polar organic solvents.[3]
| Property | Value | Source |
| CAS Number | 16898-52-5 | [1][3] |
| Molecular Formula | C₁₃H₂₆N₂ | [3] |
| Molecular Weight | 210.36 g/mol | [1][4] |
| Melting Point | 65-68.5 °C (lit.) | [5][6] |
| Appearance | White to light yellow powder/crystal | [3][4] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through nucleophilic substitution reactions.[1] A prevalent method is the direct alkylation of piperidine.[1]
General Experimental Protocol: Alkylation of Piperidine
While specific, detailed experimental protocols are proprietary or published in subscription-based literature, a general methodology can be described. This approach involves the reaction of a piperidine derivative with a 1,3-dihaloalkane, such as 1,3-dibromopropane or 1,3-dichloropropane, in the presence of a base.[1] The base is essential for the deprotonation of the piperidine nitrogen, which enhances its nucleophilicity, allowing it to attack the electrophilic carbon atoms of the propane chain.[1]
The logical workflow for this synthesis is illustrated in the diagram below.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate and structural motif in various scientific domains, most notably in medicinal chemistry and polymer science.
Medicinal Chemistry
The piperidine rings within the structure are of significant interest in medicinal chemistry.[1] This compound serves as a scaffold in the design and synthesis of novel therapeutic agents.[1]
-
Neurodegenerative Disease Research: Derivatives of this compound have shown potential as treatments for neurodegenerative conditions such as Alzheimer's disease.[1] The flexible propane linker allows for the positioning of the two piperidine rings to interact with biological targets.
-
Anticancer Research: It is a key intermediate in the synthesis of novel anticancer agents.[1] For instance, it is used in the creation of bisnaphthalimidopropyl (BNIP) derivatives which have been investigated for their anticancer activity.[1]
Polymer Chemistry
The diamine nature of this compound makes it a valuable monomer in the synthesis of various polymers.
-
Hyperbranched Copolymers: It has been used in the synthesis of hyperbranched copolymers.[1][6] These three-dimensional polymers exhibit unique properties like high solubility and low viscosity.[1] One synthetic approach involves reacting it with monomers such as divinylsulfone and N-ethylenediamine.[1][6]
-
Hydrogels and Micelles: This compound is also a reactant in the creation of hydrogels and polymeric micelles, which are of significant interest for drug delivery systems.[1]
The logical relationship of its applications is depicted in the following diagram.
Caption: Key application areas of this compound.
Conclusion
This compound, with the IUPAC name 4-(3-piperidin-4-ylpropyl)piperidine, is a fundamentally important chemical building block. Its defined structure, characterized by two piperidine rings joined by a propane linker, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. While detailed experimental protocols and extensive quantitative biological data are not widely available in the public domain, its established use as an intermediate in the development of pharmaceuticals for neurodegenerative diseases and cancer, as well as in the creation of advanced polymer systems, highlights its significance in both academic and industrial research. Future investigations will likely continue to expand upon the synthetic utility and therapeutic potential of derivatives based on this core structure.
References
- 1. This compound | 16898-52-5 | Benchchem [benchchem.com]
- 2. 1,3-Bis(4-piperidinyl)propane | C13H26N2 | CID 85631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 16898-52-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 16898-52-5 [m.chemicalbook.com]
- 5. This compound | CAS#:16898-52-5 | Chemsrc [chemsrc.com]
- 6. This compound | 16898-52-5 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Bis(4-piperidyl)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-piperidyl)propane (CAS No: 16898-52-5) is a diamine compound featuring two piperidine rings linked by a central propane chain.[1] Its bifunctional nature, with two reactive secondary amine groups, makes it a valuable and versatile building block in organic synthesis and medicinal chemistry.[2] The flexible propane linker and the presence of two basic piperidine moieties are key structural features that have been exploited in the development of novel therapeutic agents and advanced materials.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and insights into its applications in drug development.
Chemical Identity and Structure
The fundamental identity of this compound is defined by its structural and molecular identifiers.
| Identifier | Value | Reference(s) |
| IUPAC Name | 4-(3-piperidin-4-ylpropyl)piperidine | [3] |
| CAS Number | 16898-52-5 | [1][4] |
| Molecular Formula | C₁₃H₂₆N₂ | [1][5] |
| Molecular Weight | 210.36 g/mol | [3][5] |
| Canonical SMILES | C1CNCCC1CCCC2CCNCC2 | [3] |
| InChI | InChI=1S/C13H26N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h12-15H,1-11H2 | [3] |
| InChIKey | OXEZLYIDQPBCBB-UHFFFAOYSA-N | [1][3] |
| Common Synonyms | 4,4'-Trimethylenedipiperidine, 1,3-Di-4-piperidylpropane | [3][4] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Reference(s) |
| Appearance | White to light yellow powder or crystal | [4] |
| Melting Point | 65-68.5 °C | [6] |
| Boiling Point | 327 °C | [7] |
| Density | 0.9578 g/cm³ (Predicted) | |
| Solubility | Soluble in water and polar organic solvents. | [1] |
| Vapor Pressure | 0.00306 mmHg at 25°C (Predicted) | |
| Refractive Index | 1.491 (Predicted) | |
| pKa (Predicted) | ~10.5-11.0 (for the piperidinium ions) | |
| LogP (Predicted) | 2.5 | [3] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities.[8]
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[9][10]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., a Mel-Temp apparatus).
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid.[10] The melting point is reported as the range T1-T2.
Boiling Point Determination (Thiele Tube / Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]
Protocol:
-
Sample Preparation: A few milliliters of the liquid sample (if melted) are placed into a small fusion tube.[13] A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[12]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[12][13]
-
Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as bubbles.[14] Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[12]
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[15] The barometric pressure should also be recorded.[11]
Solubility Assessment
This protocol determines the qualitative solubility of the compound in various solvents.
Protocol:
-
Sample Preparation: To a series of labeled test tubes, add approximately 25 mg of solid this compound.
-
Solvent Addition: Add 0.5 mL of a chosen solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether) to each test tube.[16]
-
Mixing and Observation: Vigorously mix the contents of each tube.[17] Observe whether the solid dissolves completely. The compound is classified as soluble or insoluble.[16]
-
pH Measurement (for aqueous solutions): For the aqueous solution, use pH paper to determine if the solution is acidic, basic, or neutral.[17] As an amine, this compound is expected to form a basic solution in water.[18]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.[19] For a basic compound like this compound, the pKa refers to the acidity of its conjugate acid (the protonated piperidinium ions). Potentiometric titration is a highly accurate method for its determination.[20]
Protocol:
-
Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in water, which may contain a co-solvent like methanol to ensure full dissolution.[19][21]
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.[21] Purge the solution with nitrogen to remove dissolved CO₂.[21]
-
Titration: Make the solution acidic (e.g., pH 1.8-2.0) with a standardized solution of a strong acid (e.g., 0.1 M HCl).[22] Then, titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.[22]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points on the titration curve.[20][22]
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design.[23] The shake-flask method is the traditional and most reliable technique for its measurement.[24]
Protocol:
-
Phase Preparation: Prepare a mixture of n-octanol and water (or a pH 7.4 buffer for LogD measurement) and allow the two phases to saturate by shaking them together for 24 hours, followed by separation.[23]
-
Partitioning: Dissolve a known amount of this compound in the n-octanol phase. Add a precise volume of the aqueous phase.[25]
-
Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.[24]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[25]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[26]
Synthesis, Reactivity, and Applications
Synthesis
This compound is typically synthesized via classical organic reactions. A common and established method is the nucleophilic substitution reaction between a piperidine derivative and a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a base.[2] The base deprotonates the piperidine nitrogen, enhancing its nucleophilicity to attack the electrophilic carbons of the propane chain.[2]
Caption: General workflow for the synthesis of this compound.
Role in Drug Development
The rigid piperidine rings connected by a flexible linker make this compound an important scaffold in medicinal chemistry.[2] While the compound itself is not known to have significant biological activity, its derivatives have shown great promise in treating neurodegenerative diseases and cancer.[2]
Notably, derivatives of this compound have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), a key enzyme target in the treatment of Alzheimer's disease.[2][27] Alzheimer's is characterized by a deficit in the neurotransmitter acetylcholine; inhibiting AChE increases the levels and duration of action of acetylcholine in the brain.[2] Molecular docking studies have shown that these derivatives can effectively bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, demonstrating a dual-binding mechanism.[2][27] Certain derivatives have shown significantly higher inhibition than standard treatments, marking them as promising leads for new anti-Alzheimer's agents.[2][27]
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by derivatives.
Safety and Handling
Based on GHS classifications, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[3]
-
H319: Causes serious eye irritation.
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a dry, sealed container.[5]
Conclusion
This compound is a chemically significant compound with well-defined physicochemical properties. Its true value lies in its role as a versatile synthetic intermediate, particularly in the field of medicinal chemistry. The unique structural arrangement of two piperidine rings connected by a flexible three-carbon linker provides an ideal scaffold for the design of potent and specific enzyme inhibitors and other therapeutic agents. Further exploration of its derivatives is likely to yield novel candidates for treating a range of diseases, underscoring the importance of this foundational chemical building block.
References
- 1. CAS 16898-52-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 16898-52-5 | Benchchem [benchchem.com]
- 3. 1,3-Bis(4-piperidinyl)propane | C13H26N2 | CID 85631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Di-4-piperidylpropane | 16898-52-5 | TCI AMERICA [tcichemicals.com]
- 5. CAS 16898-52-5 | 1,3-Di-4-piperidylpropane - Synblock [synblock.com]
- 6. This compound | CAS#:16898-52-5 | Chemsrc [chemsrc.com]
- 7. This compound | 16898-52-5 [chemicalbook.com]
- 8. athabascau.ca [athabascau.ca]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. byjus.com [byjus.com]
- 14. Video: Boiling Points - Concept [jove.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. www1.udel.edu [www1.udel.edu]
- 17. chemhaven.org [chemhaven.org]
- 18. moorparkcollege.edu [moorparkcollege.edu]
- 19. enamine.net [enamine.net]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. LogP / LogD shake-flask method [protocols.io]
- 24. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 25. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 26. researchgate.net [researchgate.net]
- 27. 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Bis(4-piperidyl)propane (CAS: 16898-52-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-piperidyl)propane, with the CAS registry number 16898-52-5, is a diamine compound featuring two piperidine rings linked by a central propane chain.[1][2] Its unique structural characteristics, particularly the presence of two secondary amine groups and a flexible three-carbon linker, make it a valuable and versatile building block in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, purification, and significant applications in drug discovery, focusing on its role as a scaffold for novel therapeutic agents.
Physicochemical and Spectroscopic Data
This compound is typically a white to off-white solid, characterized by its basic nature due to the two piperidine nitrogen atoms.[2] It is hygroscopic and should be stored accordingly.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 16898-52-5 | [1] |
| Molecular Formula | C₁₃H₂₆N₂ | [2] |
| Molecular Weight | 210.36 g/mol | [1] |
| IUPAC Name | 4-(3-piperidin-4-ylpropyl)piperidine | [1] |
| Synonyms | 4,4'-Trimethylenedipiperidine, 1,3-Di-4-piperidylpropane | [3] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 65-68.5 °C | [4] |
| Boiling Point | 327 °C (Predicted) | [1] |
| pKa | 10.99 ± 0.10 (Predicted) | [1] |
Spectroscopic Data
Spectroscopic techniques are crucial for the structural confirmation of this compound. A summary of available spectroscopic data is provided in Table 2.
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available for reference. | [5] |
| ¹³C NMR | Spectra available for reference. | [5] |
| FTIR (cm⁻¹) | 3316 (N-H stretch), 2920-2856 (C-H stretch), 1180-1100 (C-N stretch) | [6] |
| Mass Spectrometry | Electron Ionization (EI) mass spectrum available. Top m/z peaks at 82, 56, 30. | [7] |
Synthesis and Purification
Several synthetic routes to this compound have been established, primarily relying on classical organic reactions.
Synthesis Experimental Protocols
Protocol 1: Alkylation of Piperidine Derivatives
A common and direct method for the synthesis of this compound involves the alkylation of a suitable piperidine precursor with a 1,3-dihalopropane.[1]
-
Reaction Scheme: 2 eq. of 4-substituted piperidine + 1,3-dihalopropane → this compound
-
Reagents and Solvents: 4-halopiperidine or piperidine, 1,3-dibromopropane or 1,3-dichloropropane, a suitable base (e.g., K₂CO₃, Et₃N), and a polar aprotic solvent (e.g., acetonitrile, DMF).
-
Procedure:
-
To a solution of the piperidine derivative and base in the chosen solvent, add the 1,3-dihalopropane dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
-
Protocol 2: Modern Synthesis via Isonicotinate and Acetylpyridine
A more contemporary approach avoids hazardous materials and is more suited for larger-scale manufacturing. This method proceeds through a series of condensation and reduction steps.[1]
-
Starting Materials: An isonicotinate (an ester of 4-pyridinecarboxylic acid) and acetylpyridine.[1]
-
General Workflow: The synthesis involves a sequence of condensation reactions to build the carbon skeleton, followed by reduction of the pyridine rings to piperidines. Specific reaction conditions are optimized to achieve high yields.
Purification Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for obtaining high-purity this compound. A patented method utilizes aliphatic nitriles as the solvent.[8]
-
Solvents: Acetonitrile, propionitrile, or butyronitrile.[8]
-
Procedure:
-
Dissolve the crude this compound (e.g., 130 g) in a suitable volume of the chosen nitrile solvent (e.g., 750 ml of acetonitrile) by heating to the boiling point.[8]
-
Allow the clear solution to cool slowly to room temperature to induce crystallization.[8]
-
Further cooling in an ice bath or to lower temperatures (0 to -20 °C) can be used to maximize the yield of the crystallized product.[8]
-
Isolate the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum. A yield of approximately 89% can be expected.[8]
-
Protocol 2: Column Chromatography
For the removal of impurities with similar solubility, silica gel column chromatography is a suitable method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 5-10% MeOH in DCM) is often effective for eluting the product.[1] The polarity of the eluent can be adjusted based on TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Dry loading by adsorbing the crude product onto a small amount of silica gel is recommended for better separation.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Applications in Drug Discovery and Medicinal Chemistry
The bifunctional nature and defined stereochemistry of the this compound scaffold make it a privileged structure in the design of novel therapeutic agents.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Derivatives of this compound have been synthesized and investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[1] Molecular docking studies have shown that these derivatives can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, a dual-binding mechanism that is considered beneficial.[1] Certain derivatives have demonstrated potent AChE inhibition with IC₅₀ values in the sub-micromolar range, making them promising candidates for further development.[1]
Anticancer Agents
This compound serves as a critical intermediate in the synthesis of novel anticancer agents, particularly for breast cancer.[1] It has been used as a linker to synthesize bisnaphthalimidopropyl (BNIP) derivatives, such as bisnaphthalimidopropyl-dipiperidyl-propane (BNIPPiProp).[1] These compounds are designed to intercalate with DNA in cancer cells, leading to cytotoxicity.[1] BNIP derivatives have shown potent activity against human breast cancer cell lines, such as MDA-MB-231 and SKBR-3, with IC₅₀ values in the micromolar to sub-micromolar range.[1]
Sigma Receptor Ligands
The piperidine moiety is a common structural feature in ligands that bind to sigma receptors, which are proteins involved in various cellular functions and implicated in neuropsychiatric disorders.[1] The structural framework of this compound makes it an attractive scaffold for the development of selective sigma receptor ligands, which could have therapeutic potential in neurology and psychiatry.[1]
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined structure and reactivity make it a valuable starting material for the synthesis of complex molecules with diverse biological activities. The successful application of this scaffold in the development of potent acetylcholinesterase inhibitors and anticancer agents underscores its potential in medicinal chemistry. Further exploration of its derivatives is likely to yield novel therapeutic candidates for a range of diseases.
References
- 1. This compound | 16898-52-5 | Benchchem [benchchem.com]
- 2. CAS 16898-52-5: this compound | CymitQuimica [cymitquimica.com]
- 3. 1,3-Di-4-piperidylpropane | 16898-52-5 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 16898-52-5 [chemicalbook.com]
- 5. This compound(16898-52-5) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Bis(4-piperidinyl)propane | C13H26N2 | CID 85631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DE2310418A1 - 1,3-Di-(4-piperidyl)-propane purificn. - by recrystallisation from an aliphatic nitrile - Google Patents [patents.google.com]
Spectroscopic Profile of 1,3-Bis(4-piperidyl)propane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Bis(4-piperidyl)propane (CAS No: 16898-52-5), a versatile building block in organic synthesis and medicinal chemistry. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in a clear and concise format for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Data
A 400 MHz ¹H NMR spectrum in deuterated chloroform (CDCl₃) has been reported for this compound. Due to the molecule's symmetry, the two piperidyl groups are expected to show equivalent signals, leading to a simplified spectrum. The proton environments can be broadly categorized as follows:
| Protons | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| N-H of piperidine | Broad singlet | s |
| C-H (axial and equatorial) adjacent to nitrogen | Multiplet | m |
| C-H (axial and equatorial) on the piperidine ring | Multiplet | m |
| C-H of the propyl chain | Multiplet | m |
¹³C NMR Data
The ¹³C NMR spectrum, also reported in CDCl₃, provides insight into the carbon framework of the molecule. The symmetrical nature of the compound simplifies the spectrum, with equivalent carbons in the two piperidine rings.
| Carbon Atoms | Expected Chemical Shift Range (ppm) |
| C-N in piperidine ring | 40 - 60 |
| C-C in piperidine ring | 25 - 45 |
| C-C in propyl chain | 20 - 40 |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound has been recorded in the 4000–400 cm⁻¹ region.[1]
| Vibrational Mode | Observed Frequency (cm⁻¹) |
| N-H Stretching | 3460, 3110[1] |
| C-H Stretching (piperidine) | 2920-2856[1] |
| C-N Stretching | ~1180-1100[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is available.
| m/z (mass-to-charge ratio) | Ion |
| 210 | [M]⁺ (Molecular Ion) |
| 82 | Most abundant fragment |
| 56 | Second most abundant fragment |
| 30 | Third most abundant fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These represent standard procedures and may require optimization for specific instrumentation.
NMR Spectroscopy Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix a small amount of the solid sample with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS) Protocol
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
The concentration should be adjusted based on the instrument's sensitivity.
GC-MS Analysis:
-
Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.
-
The separated components elute from the column and enter the mass spectrometer.
Mass Analysis:
-
In the ion source (e.g., electron ionization), molecules are fragmented and ionized.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate key workflows related to the synthesis and analysis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical workflow for the comprehensive spectroscopic analysis of the target compound.
References
A Technical Guide to 1,3-Bis(4-piperidyl)propane for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Building Block: Commercial Availability, Quality Control, and Applications
This technical guide provides a comprehensive overview of 1,3-Bis(4-piperidyl)propane, a key building block in pharmaceutical and polymer chemistry. Aimed at researchers, scientists, and drug development professionals, this document details commercially available sources of high-purity this compound (≥97%), outlines rigorous experimental protocols for purity verification, and explores its applications through a hypothetical signaling pathway.
Commercial Suppliers of High-Purity this compound (≥97%)
The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a range of chemical suppliers, often with purity levels of 97% or higher, as determined by Gas Chromatography (GC). Below is a summary of some commercial suppliers. Researchers are advised to request certificates of analysis (CoA) to confirm the purity and identity of the purchased material.
| Supplier | Product Name(s) | CAS Number | Purity Specification | Analytical Method |
| Sigma-Aldrich | 4,4′-Trimethylenedipiperidine | 16898-52-5 | 97% | Not specified |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | 1,3-Bis(4-piperidinyl)propane | 16898-52-5 | 97+% | Not specified |
| TCI America | 1,3-Di-4-piperidylpropane | 16898-52-5 | >97.0% | GC |
| CymitQuimica | 1,3-Di-4-piperidylpropane | 16898-52-5 | >97.0% | GC |
| Chem-Impex | 1,3-Di-4-piperidylpropane | 16898-52-5 | ≥ 97% | GC |
| HENAN NEW BLUE CHEMICAL CO.,LTD | This compound | 16898-52-5 | 99% | Not specified |
| Zhuozhou Wenxi import and Export Co., Ltd. | This compound | 16898-52-5 | 99%+ | HPLC |
Experimental Protocols for Purity Verification
To ensure the quality and integrity of this compound for downstream applications, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment
Gas chromatography is a robust method for determining the purity of volatile and semi-volatile compounds like this compound. The flame ionization detector provides excellent sensitivity for organic molecules.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
Dichloromethane (DCM), HPLC grade
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane to prepare a 1 mg/mL solution.
-
GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 10 minutes at 280 °C
-
-
Detector Temperature: 300 °C
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC is a versatile technique for separating the main component from any non-volatile impurities. Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, a simple isocratic method with UV detection at a low wavelength can be used for initial screening.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 70% Acetonitrile and 30% Water, with 0.1% Trifluoroacetic acid added to both solvents.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm
-
-
Data Analysis: Assess the purity by calculating the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Spectral Interpretation: The ¹H NMR spectrum is expected to show signals corresponding to the piperidine and propane protons. The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule. The spectra should be compared with reference data if available.
Visualizing Workflows and Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway involving a derivative of this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate for the synthesis of novel compounds in drug discovery and materials science.[1] Its utility as a flexible linker makes it an important building block.[1] The careful selection of commercial suppliers and rigorous in-house quality control are paramount to the success of research projects utilizing this compound. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to ensure the quality of their starting materials and to conceptualize the potential applications of novel molecules derived from this compound.
References
An In-depth Technical Guide on the Early Synthesis Routes for 4,4'-Trimethylenedipiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the seminal, early synthesis routes for 4,4'-Trimethylenedipiperidine, a significant heterocyclic compound. The information presented is collated from foundational publications in the field of organic chemistry, offering a practical resource for researchers in drug development and related scientific disciplines. This document focuses on the core synthetic strategies, providing detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.
Introduction
4,4'-Trimethylenedipiperidine, also known as 1,3-bis(4-piperidyl)propane, is a bicyclic amine that has found applications as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry. Its structural motif, featuring two piperidine rings connected by a propyl linker, imparts specific conformational properties that are of interest in medicinal chemistry. The early synthetic routes to this compound laid the groundwork for its accessibility and subsequent investigation. These methods primarily revolve around the synthesis of the aromatic precursor, 4,4'-trimethylenedipyridine, followed by its complete reduction.
Core Synthesis Strategy: A Two-Step Approach
The most prominent early and efficient synthesis of 4,4'-Trimethylenedipiperidine involves a two-step process:
-
Synthesis of the Precursor: The preparation of the aromatic intermediate, 4,4'-trimethylenedipyridine.
-
Catalytic Hydrogenation: The reduction of the pyridine rings of the precursor to yield the final saturated dipiperidine compound.
Pioneering work in this area was conducted by Levine and his collaborators in the 1950s, and their methodologies remain a cornerstone for the synthesis of this class of compounds.
Part 1: Synthesis of the Aromatic Precursor: 4,4'-Trimethylenedipyridine
The initial and crucial step is the formation of the dipyridylpropane backbone. An early and effective method for this synthesis involves the reaction of 4-picoline with a suitable one-carbon electrophile, such as paraformaldehyde, in the presence of a catalyst.
Experimental Protocol: Synthesis of 4,4'-Trimethylenedipyridine from 4-Picoline
This procedure is based on the method described by Magnus and Levine in the Journal of Organic Chemistry (1957).
Reaction:
Methodology:
-
Reagent Preparation: A mixture of 4-picoline (2.0 moles, 186.2 g) and paraformaldehyde (1.0 mole, 30.0 g) is prepared. To this, acetic anhydride (1.0 mole, 102.1 g) and concentrated hydrochloric acid (0.1 mole, 8.5 mL) are added.
-
Reaction Conditions: The reaction mixture is heated in a sealed vessel or an autoclave at a temperature of 235-245°C for a duration of 8 hours.
-
Work-up and Purification:
-
After cooling, the reaction mixture is diluted with water and made strongly alkaline with a 30% sodium hydroxide solution.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., benzene or toluene).
-
The combined organic extracts are dried over anhydrous potassium carbonate.
-
The solvent is removed by distillation, and the residue is fractionally distilled under reduced pressure.
-
-
Isolation: The fraction boiling at 168-172°C at 2 mm Hg is collected as 4,4'-trimethylenedipyridine. The product solidifies upon cooling.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Amount | Yield (%) | Boiling Point (°C @ 2 mmHg) |
| 4-Picoline | 93.13 | 2.0 | 186.2 g | - | - |
| Paraformaldehyde | 30.03 | 1.0 | 30.0 g | - | - |
| Acetic Anhydride | 102.09 | 1.0 | 102.1 g | - | - |
| 4,4'-Trimethylenedipyridine | 198.26 | - | - | 35 | 168-172 |
Part 2: Catalytic Hydrogenation to 4,4'-Trimethylenedipiperidine
The second step involves the reduction of the two pyridine rings of 4,4'-trimethylenedipyridine to form the corresponding piperidine rings. Catalytic hydrogenation is the most effective method for this transformation.
Experimental Protocol: Hydrogenation of 4,4'-Trimethylenedipyridine
This protocol is adapted from the general methods for pyridine reduction, with conditions optimized for this specific substrate.
Reaction:
Methodology:
-
Reaction Setup: 4,4'-Trimethylenedipyridine (0.1 mole, 19.8 g) is dissolved in absolute ethanol (150 mL) in a high-pressure autoclave. Raney Nickel catalyst (approximately 2 g, freshly prepared and washed) is added to the solution.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to approximately 100 atmospheres. The mixture is heated to 150°C with constant agitation.
-
Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake. The theoretical amount of hydrogen uptake is 6 moles per mole of substrate.
-
Work-up and Purification:
-
After cooling and venting the excess hydrogen, the catalyst is removed by filtration through a bed of celite.
-
The ethanolic solution is concentrated under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or petroleum ether).
-
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Amount | Yield (%) | Melting Point (°C) |
| 4,4'-Trimethylenedipyridine | 198.26 | 0.1 | 19.8 g | - | - |
| Raney Nickel | - | - | ~2 g | - | - |
| 4,4'-Trimethylenedipiperidine | 210.36 | - | - | >90 | 67-69 |
Summary and Conclusion
The early synthesis of 4,4'-Trimethylenedipiperidine is a robust two-step process that remains relevant in contemporary organic synthesis. The initial condensation of 4-picoline with paraformaldehyde provides the aromatic precursor, 4,4'-trimethylenedipyridine, which is then efficiently reduced to the final product via catalytic hydrogenation. The methodologies detailed in this guide, derived from seminal literature, offer a clear and reproducible pathway for the preparation of this valuable heterocyclic compound. Researchers can utilize these protocols as a foundation for their synthetic endeavors, with the understanding that modern analytical and purification techniques can further enhance the efficiency and purity of the final product.
Role of 1,3-Bis(4-piperidyl)propane as a versatile building block
An In-depth Technical Guide to 1,3-Bis(4-piperidyl)propane as a Versatile Building Block
Introduction
This compound, also known by its IUPAC name 4-(3-piperidin-4-ylpropyl)piperidine, is a bifunctional organic compound featuring two piperidine rings connected by a flexible three-carbon propane linker.[1][2] This unique structure, combining rigid heterocyclic scaffolds with a non-rigid chain, makes it an exceptionally versatile building block in several scientific domains. Its two secondary amine groups provide reactive sites for a wide array of chemical transformations, establishing it as a valuable precursor in medicinal chemistry, materials science, and coordination chemistry.[1][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and diverse applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is typically a white to off-white solid at room temperature and is soluble in polar organic solvents.[3][4] The presence of two basic nitrogen atoms within the piperidine rings allows it to participate in hydrogen bonding and protonation.[3] A summary of its key properties is presented below.
| Property | Value | References |
| CAS Number | 16898-52-5 | [1][5] |
| Molecular Formula | C₁₃H₂₆N₂ | [3][6] |
| Molecular Weight | 210.36 g/mol | [1][7] |
| Melting Point | 65-68.5 °C | [5][6][8] |
| Boiling Point | 327 °C | [5][6] |
| Density | ~0.894 - 0.957 g/cm³ | [5][6] |
| IUPAC Name | 4-(3-piperidin-4-ylpropyl)piperidine | [1][2] |
| Synonyms | 4,4′-Trimethylenedipiperidine, 1,3-Di-4-piperidylpropane | [2][3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through classical organic reactions such as nucleophilic substitution and alkylation.[1] A prevalent and direct method involves the double alkylation of piperidine derivatives.
One established route is the reaction of a 4-substituted piperidine with a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a base. The base facilitates the deprotonation of the piperidine nitrogen, enhancing its nucleophilicity to attack the electrophilic carbons of the propane chain.[1]
Caption: General workflow for the synthesis of this compound.
Applications as a Versatile Building Block
The bifunctional nature of this compound makes it an ideal starting material or intermediate in numerous synthetic pathways.[1]
Medicinal Chemistry and Drug Discovery
The piperidine moiety is a well-established privileged scaffold in drug discovery, and this compound provides a direct route to novel therapeutics.[1]
-
Core Scaffold: It serves as a central framework for designing new therapeutic agents. Derivatives have shown significant promise in research targeting neurodegenerative diseases like Alzheimer's disease and certain types of cancer.[1]
-
Flexible Linker: The propane chain acts as a flexible linker to connect two pharmacophores, a common strategy in designing molecules that can bind to multiple targets or interact with different pockets of a single target protein.
-
SAR Studies: Its reactive amine groups allow for the straightforward synthesis of a library of derivatives, which is crucial for structure-activity relationship (SAR) studies to optimize lead compounds.[1] For instance, derivatives have been explored for potential antileukemic and anticonvulsant properties.[1]
Caption: Role of this compound in a typical drug discovery workflow.
Materials Science and Polymer Chemistry
The ability of this compound to act as a monomer or cross-linking agent is key to its utility in materials science.[1]
-
Polymer Synthesis: It has been used as a monomer in the synthesis of hyperbranched copolymers by reacting it with monomers like divinylsulfone.[1][6][8] It is also a reactant for creating long-chain polymers such as polyamides and polyureas, and has been used with maleic anhydride and sulfur to create poly(amide-thioamide) polymers.[1]
-
Hydrogels and Micelles: The compound is a valuable reactant for creating hydrogels and polymeric micelles, which are of significant interest for advanced drug delivery systems.[1]
Caption: Use of this compound as a monomer in polymer synthesis.
Coordination Chemistry
In coordination chemistry, this compound functions as a flexible N-donor ligand. The nitrogen atoms can coordinate with metal ions, and the adaptable propane linker allows for the formation of diverse supramolecular structures, making it a compound of interest in constructing coordination polymers and metal-organic frameworks (MOFs).[1][5][9] For example, it has been used to synthesize two- and three-dimensional cadmium-organic frameworks.[6][8]
Experimental Protocols: Key Reactions
The nucleophilic character of the secondary amine groups is central to the utility of this compound as a building block. N-alkylation is a fundamental transformation used to append a vast range of functional groups.
General Protocol for N,N'-Dialkylation via Nucleophilic Substitution
This protocol describes a general method for the direct dialkylation of this compound using an alkyl halide.
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (2.2 - 2.5 eq.)
-
Base (e.g., anhydrous Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA)) (3.0 - 4.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Add the base (e.g., finely powdered K₂CO₃, 3.0 eq.). Stir the suspension for 15-30 minutes at room temperature.
-
Add the alkyl halide (2.2 eq.) to the mixture. Depending on the reactivity of the halide, the addition can be done dropwise or in portions to control any potential exotherm.
-
Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.[11]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N,N'-dialkylated product.[10][11]
Conclusion
This compound is a powerful and versatile building block whose value stems from its distinct structural features: two reactive piperidine nitrogens bridged by a flexible propane linker. This configuration provides a robust platform for generating molecular diversity, making it an indispensable tool in the synthesis of novel pharmaceuticals, advanced polymers, and complex coordination frameworks.[1] Its continued application in both academic and industrial research underscores its significance in the ongoing development of new materials and therapeutic agents.
References
- 1. This compound | 16898-52-5 | Benchchem [benchchem.com]
- 2. 1,3-Bis(4-piperidinyl)propane | C13H26N2 | CID 85631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 16898-52-5: this compound | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CAS#:16898-52-5 | Chemsrc [chemsrc.com]
- 6. This compound CAS#: 16898-52-5 [m.chemicalbook.com]
- 7. CAS 16898-52-5 | 1,3-Di-4-piperidylpropane - Synblock [synblock.com]
- 8. This compound | 16898-52-5 [chemicalbook.com]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Hygroscopic Nature and Storage of 1,3-Bis(4-piperidyl)propane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hygroscopic properties of 1,3-Bis(4-piperidyl)propane, a key consideration for its handling, storage, and application in research and pharmaceutical development. Due to the limited publicly available quantitative hygroscopicity data for this specific compound, this document combines supplier information with established scientific principles and methodologies for characterizing hygroscopic materials.
Introduction to Hygroscopicity in Pharmaceutical Development
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical physical property of active pharmaceutical ingredients (APIs) and excipients.[1] Moisture uptake can significantly impact a compound's stability, flowability, dissolution rate, and crystalline structure, ultimately affecting its efficacy and shelf life.[2] For this compound, a bifunctional piperidine derivative used in the synthesis of various compounds including polymers and potential pharmaceutical agents, understanding its interaction with atmospheric moisture is paramount. While detailed studies are not widely published, supplier safety data sheets explicitly recommend storing the compound in a dry, tightly closed environment, with some noting it as a hygroscopic substance to avoid.[3][4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₆N₂ | [5][3] |
| Molecular Weight | 210.36 g/mol | [3] |
| CAS Number | 16898-52-5 | [5][3] |
| Appearance | White to light yellow powder or crystal | [4] |
| Melting Point | 65-68.5 °C (lit.) | [5] |
| Solubility | Soluble in water | [5] |
The presence of two secondary amine groups in the piperidine rings contributes to the molecule's polarity and its ability to form hydrogen bonds with water molecules, a common structural feature in hygroscopic compounds.[6]
Quantitative Assessment of Hygroscopicity
While specific experimental data for this compound is not available in the public domain, the following table presents illustrative data based on typical hygroscopicity classifications for pharmaceutical powders. This data demonstrates how a compound like this compound might behave under varying humidity conditions.
Table 1: Illustrative Hygroscopicity Data for a Moderately Hygroscopic Compound
| Relative Humidity (% RH) at 25°C | Equilibrium Moisture Content (% w/w) | Classification |
| 20 | 0.1 | Non-hygroscopic |
| 40 | 0.2 | Slightly hygroscopic |
| 60 | 1.5 | Moderately hygroscopic |
| 80 | 4.8 | Moderately hygroscopic |
| 90 | >15.0 | Very hygroscopic |
Note: This data is representative and should be confirmed by experimental analysis for this compound.
Recommended Storage and Handling
Based on supplier recommendations and the compound's likely hygroscopic nature, the following storage conditions are advised:
-
Temperature: Store in a cool, dark place, with some suppliers recommending 2-8°C.[5]
-
Atmosphere: Store under an inert gas (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and air.[4]
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.[3]
Improper storage can lead to physical changes such as clumping and potential chemical degradation, impacting the material's purity and performance in subsequent applications.
Caption: Logical flow of storage conditions and their impact on compound integrity.
Experimental Protocols for Hygroscopicity Determination
To definitively characterize the hygroscopic nature of this compound, the following experimental methods are recommended.
DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a series of controlled relative humidity (RH) steps at a constant temperature.[7][] This method provides a detailed moisture sorption-desorption isotherm.
Protocol:
-
Place 5-15 mg of this compound onto the DVS sample pan.
-
Dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved.
-
Increase the RH in steps of 10% from 0% to 90%. At each step, monitor the sample weight until equilibrium is reached ( dm/dt ≤ 0.002% per minute).
-
Decrease the RH in similar steps from 90% back to 0% to obtain the desorption isotherm.
-
Plot the percentage change in mass against the RH to generate the sorption-desorption profile.
This method is used to determine the water content of a sample at a specific point in time, for instance, after storage under defined conditions.[7]
Protocol:
-
Prepare a known mass of this compound.
-
Store the sample in a desiccator with a controlled humidity environment (e.g., using saturated salt solutions) for a defined period (e.g., 24 hours).
-
After exposure, quickly transfer the sample to the Karl Fischer titration vessel.
-
Titrate the sample with the Karl Fischer reagent to determine the amount of absorbed water.
-
Express the water content as a percentage of the initial sample weight.
References
- 1. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 2. jocpr.com [jocpr.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1,3-Di-4-piperidylpropane | 16898-52-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound CAS#: 16898-52-5 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. quora.com [quora.com]
An In-depth Technical Guide on the Solubility of 1,3-Bis(4-piperidyl)propane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(4-piperidyl)propane, a versatile building block in pharmaceutical and materials science applications. Due to its unique structural features, understanding its behavior in various organic solvents is crucial for its effective utilization in synthesis, formulation, and purification processes.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. The molecular structure of this compound, featuring two polar piperidine rings and a non-polar propane linker, suggests a nuanced solubility profile. Factors such as temperature, pressure, and the presence of impurities can also significantly influence solubility.[1]
Qualitative Solubility of this compound
Table 1: Summary of Qualitative Solubility Information for this compound
| Solvent Type | Predicted Solubility | Rationale |
| Polar Protic | Likely Soluble | Capable of hydrogen bonding with the nitrogen atoms of the piperidine rings. Examples include methanol, ethanol. |
| Polar Aprotic | Likely Soluble | Can engage in dipole-dipole interactions. Examples include dimethylformamide (DMF)[5], dimethyl sulfoxide (DMSO).[6] |
| Non-Polar | Likely Less Soluble | The overall polarity of the molecule due to the piperidine rings may limit solubility in non-polar solvents like hexane.[1] |
| Aqueous Solutions | Some Solubility | The basic nature of the piperidine nitrogens allows for protonation in acidic aqueous solutions, forming more soluble salts. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, a standardized experimental protocol is essential. The following outlines a general methodology based on the widely accepted shake-flask method, which can be adapted for various analytical techniques.
General Experimental Workflow for Solubility Determination
The process involves creating a saturated solution of the compound and then measuring its concentration.
Caption: A flowchart illustrating the key steps in determining the solubility of a compound.
Detailed Methodologies
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a precise volume of the chosen organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or agitator within a temperature-controlled environment.
-
Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.[7]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filtration through a syringe filter (e.g., 0.45 µm PTFE) or centrifugation can be employed.[8]
-
-
Analysis of Solute Concentration:
-
The concentration of this compound in the supernatant can be determined by various analytical techniques:
-
Gravimetric Method: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[9]
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method where the saturated solution is appropriately diluted and injected into an HPLC system.[8] A calibration curve prepared with standard solutions of known concentrations is used for quantification.
-
UV-Visible Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.
-
Gas Chromatography (GC): For volatile compounds and solvents, GC can be an effective analytical tool.
-
-
-
Calculation of Solubility:
-
The solubility is calculated from the concentration of the saturated solution and is typically expressed in units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).
-
Logical Framework for Solubility Classification
For a preliminary assessment of solubility and to classify the compound based on its acid-base properties, a systematic approach can be used.
Caption: A decision tree for the qualitative analysis of a compound's solubility.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers determine the quantitative solubility in their solvent systems of interest using the experimental protocols outlined.
References
- 1. youtube.com [youtube.com]
- 2. CAS 16898-52-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound|lookchem [lookchem.com]
- 4. 16898-52-5 | CAS DataBase [m.chemicalbook.com]
- 5. This compound | 16898-52-5 | Benchchem [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmajournal.net [pharmajournal.net]
Potential Applications of Piperidine Derivatives in Neurodegenerative Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions have made it a valuable building block in the design of compounds targeting the central nervous system. This technical guide explores the burgeoning field of piperidine derivatives as potential therapeutic agents for a range of devastating neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis (ALS). We delve into the core mechanisms of action, present key quantitative data, provide detailed experimental protocols, and visualize the intricate signaling pathways involved.
Piperidine Derivatives in Alzheimer's Disease
Alzheimer's Disease (AD) is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. A key therapeutic strategy has been the inhibition of acetylcholinesterase (AChE) to enhance cholinergic neurotransmission.
Quantitative Data for Piperidine Derivatives in Alzheimer's Disease
Several piperidine derivatives have been synthesized and evaluated for their potential in AD, primarily as cholinesterase inhibitors. The following table summarizes the in vitro inhibitory activities and other relevant data for a selection of these compounds.
| Compound/Derivative | Target(s) | IC50/Ki Value | In Vitro/In Vivo Model | Key Findings & Efficacy | Pharmacokinetic Parameters | Reference(s) |
| Donepezil | AChE | IC50: 5.7 nM | Human AChE | Standard of care for AD | Brain concentration is 6-7 times higher than plasma | [1] |
| 1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | IC50: 0.41 µM | In vitro AChE assay | Potent AChE inhibitor | Predicted to be BBB permeant | |
| 1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | AChE | IC50: 5.94 µM | In vitro AChE assay | Moderate AChE inhibitor | Predicted to be BBB permeant | |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | AChE | IC50: 13 nM | In vitro AChE assay | More potent than Donepezil | Predicted to have favorable ADME properties | [2] |
| Piperine | AChE, MAO-A, MAO-B | - | STZ-induced sAD mouse model | Ameliorated cognitive deficits, reduced oxidative stress and neuroinflammation | Rapidly absorbed, detectable in plasma within 15 mins in rats |
Signaling Pathway: Acetylcholinesterase Inhibition
The primary mechanism of action for many piperidine-based anti-Alzheimer's agents is the inhibition of acetylcholinesterase. This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By blocking AChE, these inhibitors increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic signaling, which is impaired in AD.
Piperidine Derivatives in Parkinson's Disease
Parkinson's Disease (PD) is primarily caused by the loss of dopaminergic neurons in the substantia nigra. Therapeutic strategies often focus on restoring dopaminergic tone or protecting neurons from further degeneration. Monoamine oxidase B (MAO-B) inhibitors are a key class of drugs used in PD treatment.
Quantitative Data for Piperidine Derivatives in Parkinson's Disease
Piperidine derivatives have been investigated for their neuroprotective effects and their ability to inhibit MAO-B in the context of Parkinson's Disease.
| Compound/Derivative | Target(s) | IC50/Ki Value | In Vitro/In Vivo Model | Key Findings & Efficacy | Pharmacokinetic Parameters | Reference(s) |
| Piperine | - | - | MPTP-induced mouse model of PD | Attenuated motor coordination deficits, reduced loss of TH-positive cells, anti-inflammatory and anti-apoptotic effects. | Cmax in mice: 1.076 µg/mL at 6 hr (oral), 3.085 µg/mL at 0.5 hr (IV) | [3][4] |
| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | IC50: 0.203 µM | In vitro MAO-B assay | Potent and selective MAO-B inhibitor | Predicted to be BBB permeant | [5] |
| Pyridazinobenzylpiperidine derivative (S16) | MAO-B | IC50: 0.979 µM | In vitro MAO-B assay | Selective MAO-B inhibitor | Predicted to be BBB permeant | [5] |
| Fluorine-substituted piperidine derivative (4l) | MAO-A | IC50: 0.40 µM | In vitro MAO-A assay | Potent MAO-A inhibitor | Not reported | [6] |
| Fluorine-substituted piperidine derivative (4n) | MAO-B | IC50: 1.01 µM | In vitro MAO-B assay | Potent MAO-B inhibitor | Not reported | [6] |
Signaling Pathway: Nrf2-Keap1 Antioxidant Response
A key neuroprotective mechanism of some piperidine derivatives, such as piperine, involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or activators like certain piperidine derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes.
Piperidine Derivatives in Huntington's Disease
Huntington's Disease (HD) is a genetic neurodegenerative disorder characterized by motor, cognitive, and psychiatric disturbances. Pridopidine, a piperidine derivative, is a sigma-1 receptor (S1R) agonist that has been investigated for its potential to treat HD.
Quantitative Data for Pridopidine in Huntington's Disease
The Phase 3 PROOF-HD clinical trial evaluated the efficacy of pridopidine in patients with early-stage HD. While the primary endpoint was not met in the overall population, pre-specified analyses of a subgroup of patients not taking antidopaminergic medications (ADMs) showed promising results.
| Endpoint | Timepoint | Change from Baseline (Pridopidine vs. Placebo, off ADMs) | p-value | Key Finding | Reference(s) |
| cUHDRS | Week 52 | Δ0.43 | 0.04 | Slowing of disease progression | [7] |
| cUHDRS | Week 65 | Δ0.27 | - | Slowing of decline | [8] |
| Q-Motor (FT IOI) | Week 52 | Δ-22.84 ms | 0.04 | Improvement in motor performance | [7] |
| Q-Motor (FT IOI mean) | Week 26 | - | <0.0001 | Significant improvement in motor function | [4] |
| Q-Motor (FT IOI mean) | Week 78 | - | 0.003 | Sustained improvement in motor function | [4] |
cUHDRS: composite Unified Huntington's Disease Rating Scale; Q-Motor FT IOI: Quantitative Motor finger tapping inter-onset interval.
Pharmacokinetic Parameters of Pridopidine
| Parameter | Value | Condition | Reference(s) |
| tmax | 0.5 - 4 hours | Single oral dose | [9] |
| Half-life (t1/2) | 10 - 14 hours | Multiple doses | [9] |
| Plasma Protein Binding | ~30% | - | [9] |
| Metabolism | Primarily by CYP2D6 | - | [8][9] |
| AUC0-∞ (Day 1, 45 mg b.i.d.) | 3,782 h·ng/mL (EMs) | Healthy volunteers | [8] |
| AUC0-∞ (Day 1, 45 mg b.i.d.) | 11,192 h·ng/mL (PMs) | Healthy volunteers | [8] |
| AUC0-24 (Steady state, 45 mg b.i.d.) | 1.29 times higher in PMs vs EMs | Healthy volunteers | [8] |
EMs: Extensive CYP2D6 metabolizers; PMs: Poor CYP2D6 metabolizers.
Piperidine Derivatives in Amyotrophic Lateral Sclerosis (ALS)
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease that affects motor neurons. Research into piperidine derivatives for ALS is still in its early stages, but some preclinical studies have shown potential.
Preclinical Data for Pridopidine in an ALS Mouse Model
| In Vivo Model | Treatment | Key Findings & Efficacy | Reference(s) |
| SOD1-G93A mouse model of ALS | Pridopidine (3 mg/kg/day) | - Prevented cachexia (weight loss).- Improved motor behavior 5 weeks after treatment ended.- Did not extend survival. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of piperidine derivatives for neurodegenerative diseases.
Synthesis of a Piperine Analogue
This protocol describes a general method for the synthesis of piperine analogues, which can be adapted for various derivatives.
Materials:
-
Piperic acid
-
Thionyl chloride (SOCl2)
-
Dichloromethane (DCM)
-
Piperidine (or desired amine)
-
Triethylamine (TEA)
Procedure:
-
Acyl Chloride Formation: To a solution of piperic acid (1 equivalent) in dry DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude piperoyl chloride.
-
Amide Formation: Dissolve the crude piperoyl chloride in dry DCM.
-
To this solution, add a solution of piperidine (1.1 equivalents) and triethylamine (1.5 equivalents) in dry DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the desired piperine analogue.[11]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer
-
14 mM acetylthiocholine iodide (ATCI) in deionized water
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer)
-
Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. To the blank, add 10 µL of deionized water.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12][13]
-
In Vivo MPTP-Induced Parkinson's Disease Mouse Model
This model is used to assess the neuroprotective effects of compounds against parkinsonian neurodegeneration.
Materials:
-
C57BL/6 mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Saline
-
Test compound (piperidine derivative)
-
Behavioral testing apparatus (e.g., rotarod)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Drug Administration (Pre-treatment): Administer the test compound or vehicle to the mice for a specified period (e.g., 7-14 days) before MPTP injection.
-
MPTP Induction:
-
Sub-acute regimen: Inject mice intraperitoneally (i.p.) with MPTP (e.g., 20-30 mg/kg) once daily for 5-7 consecutive days.
-
Acute regimen: Administer four i.p. injections of MPTP (e.g., 15-20 mg/kg) at 2-hour intervals on a single day.
-
-
Continue administration of the test compound or vehicle throughout the MPTP injection period and for a specified duration afterward.
-
Behavioral Assessment: Perform behavioral tests, such as the rotarod test to assess motor coordination, at baseline and at various time points after MPTP administration.
-
Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue.
Experimental Workflow: Neuroprotective Agent Screening
The following diagram illustrates a typical workflow for screening and validating potential neuroprotective piperidine derivatives.
Conclusion
Piperidine derivatives represent a highly versatile and promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their ability to interact with a wide range of biological targets, including enzymes and receptors crucial to neuronal function and survival, underscores their therapeutic potential. The data presented in this guide highlight the significant progress made in this field, from the potent inhibition of key enzymes in Alzheimer's and Parkinson's diseases to the promising clinical findings for pridopidine in Huntington's Disease. The detailed experimental protocols and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of the next generation of neuroprotective agents. Further exploration of the vast chemical space of piperidine derivatives, coupled with innovative drug design strategies, holds the promise of delivering effective treatments for these debilitating disorders.
References
- 1. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 2. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ProQuest - ProQuest [proquest.com]
- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Pharmacokinetic and tolerability profile of pridopidine in healthy-volunteer poor and extensive CYP2D6 metabolizers, following single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of mild and moderate renal impairment on the pharmacokinetics of pridopidine, a new drug for Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pridopidine modifies disease phenotype in a SOD1 mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1,3-Bis(4-piperidyl)propane via Nucleophilic Substitution: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1,3-Bis(4-piperidyl)propane, a valuable building block in medicinal chemistry and material science. The synthesis is achieved through a classical nucleophilic substitution reaction, a fundamental transformation in organic chemistry.
Introduction
This compound, also known as 4,4'-trimethylenedipiperidine, is a diamine featuring two piperidine rings linked by a propyl chain. This unique structure imparts desirable physicochemical properties, making it a versatile intermediate in the development of novel therapeutics and advanced materials. Its applications include the synthesis of potent anticancer agents, ligands for neurological targets, and the construction of hyperbranched copolymers and hydrogels. The nucleophilic substitution route described herein offers a straightforward and established method for the preparation of this important compound.
Reaction Scheme
The synthesis of this compound is accomplished by the N-alkylation of two equivalents of a 4-piperidyl derivative with a 1,3-dihalopropane. The reaction proceeds via a standard SN2 mechanism where the nucleophilic nitrogen of the piperidine ring displaces the halide leaving groups on the propane chain.
Application of 1,3-Bis(4-piperidyl)propane in the Synthesis of Hyperbranched Copolymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-piperidyl)propane is a versatile diamine monomer that serves as a crucial building block in the synthesis of hyperbranched polymers. Its unique structure, featuring two secondary amine functional groups within piperidine rings connected by a flexible propane linker, allows for its use as an A2-type monomer in various polymerization reactions. This document provides detailed application notes and experimental protocols for the synthesis of hyperbranched copoly(sulfone-amine)s using this compound, primarily based on the A2 + B2 + BB'2 polycondensation approach.
Hyperbranched polymers possess unique properties such as high solubility, low viscosity, and a large number of terminal functional groups, making them highly attractive for applications in drug delivery, gene therapy, and materials science. The synthesis method detailed herein is a one-pot reaction that avoids the need for catalysts and allows for the formation of complex, highly branched architectures.
Synthesis of Hyperbranched Copoly(sulfone-amine)s
The primary synthetic route involves the Michael addition polymerization of this compound (categorized as a B2-type monomer for this reaction), divinylsulfone (an A2-type monomer), and N-ethylenediamine (a BB'2-type monomer). The difference in reactivity between the secondary amines of this compound and the primary and secondary amines of N-ethylenediamine is key to the formation of the hyperbranched structure.
Reaction Scheme
The polymerization proceeds through a Michael addition reaction, where the amine groups add across the double bonds of divinylsulfone.
Caption: Reaction scheme for the synthesis of hyperbranched copoly(sulfone-amine)s.
Experimental Protocols
This section provides a detailed protocol for the one-pot synthesis of hyperbranched copoly(sulfone-amine)s.
Materials
-
This compound (MW: 210.36 g/mol )
-
Divinylsulfone (MW: 118.15 g/mol )
-
N-ethylenediamine (MW: 88.15 g/mol )
-
Methanol (Anhydrous)
-
Diethyl ether
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Condenser
-
Ice bath
Protocol: One-Pot Synthesis
-
Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a condenser, and a dropping funnel. Purge the system with dry nitrogen to maintain an inert atmosphere.
-
Monomer Solution Preparation:
-
In the reaction flask, dissolve this compound and N-ethylenediamine in anhydrous methanol. The molar ratio of the B2 to BB'2 monomer can be varied to control the degree of branching.
-
In the dropping funnel, prepare a solution of divinylsulfone in anhydrous methanol.
-
-
Polymerization Reaction:
-
Cool the reaction flask containing the diamine solution to 0-5 °C using an ice bath.
-
Slowly add the divinylsulfone solution dropwise to the stirred diamine solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
-
Polymer Isolation and Purification:
-
At the end of the reaction, precipitate the polymer by pouring the reaction mixture into a large excess of diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with diethyl ether to remove any unreacted monomers and oligomers.
-
Dry the final hyperbranched copoly(sulfone-amine) product under vacuum at 40 °C to a constant weight.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of hyperbranched copoly(sulfone-amine)s.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of hyperbranched copoly(sulfone-amine)s.
Table 1: Monomer Ratios and Reaction Conditions
| Parameter | Value |
| Molar Ratio (A2:B2:BB'2) | 2:1:1 |
| Solvent | Anhydrous Methanol |
| Reaction Temperature | 0-5 °C (addition), Room Temp. (reaction) |
| Reaction Time | 24 hours |
Table 2: Polymer Characterization Data
| Property | Method | Typical Value |
| Weight-Average Molecular Weight (Mw) | GPC | 10,000 - 50,000 g/mol |
| Number-Average Molecular Weight (Mn) | GPC | 5,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | GPC | 1.5 - 3.0 |
| Degree of Branching (DB) | ¹H NMR | 0.4 - 0.6 |
| Glass Transition Temperature (Tg) | DSC | 50 - 80 °C |
Characterization
Standard analytical techniques are employed to characterize the synthesized hyperbranched copolymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the degree of branching (DB). The DB is calculated by integrating the signals corresponding to dendritic, linear, and terminal units.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mw and Mn) and the polydispersity index (PDI) of the hyperbranched copolymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the functional groups present in the polymer and to monitor the disappearance of the vinyl groups from the divinylsulfone monomer, indicating the completion of the Michael addition reaction.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg).
Applications in Drug Development
The synthesized hyperbranched copoly(sulfone-amine)s, with their numerous terminal amine groups and internal cavities, are promising candidates for various applications in drug and gene delivery. The primary and secondary amine groups can be further functionalized with targeting ligands, imaging agents, or therapeutic molecules. The tertiary amines within the polymer structure can provide a "proton sponge" effect, facilitating endosomal escape of therapeutic payloads. The hydrophilic nature of the poly(sulfone-amine) backbone generally imparts good water solubility, which is advantageous for biomedical applications.
Application Notes and Protocols for the Synthesis of Cadmium-Organic Frameworks Utilizing 1,3-Bis(4-piperidyl)propane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cadmium-organic frameworks (Cd-MOFs) using the flexible N-donor ligand, 1,3-bis(4-piperidyl)propane (bpp). The protocols are derived from established synthetic methodologies and are intended to guide researchers in the successful preparation and characterization of these versatile materials.
Introduction
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1][2][3] Cadmium-based MOFs, in particular, have garnered significant interest due to their potential in luminescence and as sensors.[4][5][6]
The ligand this compound is a flexible N-donor linker that can adopt various conformations, leading to the formation of diverse and intricate network topologies. When combined with cadmium(II) ions and various carboxylate co-ligands, it facilitates the construction of multidimensional MOFs with interesting structural features and photoluminescent properties.[4]
Applications
The cadmium-organic frameworks synthesized using this compound exhibit properties that make them suitable for several applications:
-
Luminescent Materials: These MOFs often display long-lifetime photoluminescence at room temperature, making them potential candidates for use in sensors, lighting, and optical devices.[4]
-
Sensing: The luminescent properties of these frameworks can be modulated by the presence of certain analytes, suggesting their utility as chemical sensors. For instance, similar MOFs have been investigated for detecting small molecules.[7][8]
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents. While not explicitly detailed for this specific Cd-bpp MOF in the provided results, the general application of MOFs in drug delivery is a well-established field.[1]
-
Catalysis: The metal nodes and organic linkers within MOFs can act as catalytic sites. The tunable structure of these materials allows for the rational design of catalysts for specific chemical transformations.[1]
Experimental Protocols
The following protocols are generalized from hydrothermal and solvothermal synthesis methods reported for cadmium-organic frameworks incorporating this compound.
Protocol 1: Synthesis of a 2D Cadmium-Organic Framework with a Dicarboxylate Co-ligand
This protocol is based on the synthesis of a two-dimensional Cd-MOF using a flexible dicarboxylate co-ligand.
Materials:
-
Cadmium(II) salt (e.g., Cadmium Nitrate Tetrahydrate, Cd(NO₃)₂·4H₂O)
-
This compound (bpp)
-
Solvent (e.g., N,N'-dimethylformamide (DMF), ethanol, water)
Procedure:
-
In a 20 mL glass vial, dissolve the cadmium(II) salt (e.g., 0.1 mmol) and the dicarboxylic acid (e.g., 0.1 mmol) in the chosen solvent system (e.g., a mixture of DMF and water).
-
To this solution, add this compound (0.1 mmol).
-
Seal the vial tightly.
-
Heat the mixture in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
Allow the vial to cool slowly to room temperature.
-
Colorless crystals suitable for single-crystal X-ray diffraction should form.
-
Collect the crystals by filtration, wash with the mother liquor, and air-dry.
Protocol 2: Synthesis of a 3D Cadmium-Organic Framework with an Aromatic Dicarboxylate Co-ligand
This protocol describes the synthesis of a three-dimensional Cd-MOF, which often involves the formation of interpenetrating networks.
Materials:
-
Cadmium(II) salt (e.g., Cadmium Chloride, CdCl₂)
-
This compound (bpp)
-
Aromatic dicarboxylic acid (e.g., 3,3'-diphenyldicarboxylic acid)[7][8]
-
Solvent (e.g., N,N'-dimethylformamide (DMF), water)
Procedure:
-
Combine the cadmium(II) salt (e.g., 0.1 mmol), the aromatic dicarboxylic acid (e.g., 0.1 mmol), and this compound (0.1 mmol) in a Teflon-lined stainless steel autoclave.
-
Add the solvent mixture (e.g., DMF/water).
-
Seal the autoclave and heat it to a specific temperature (e.g., 140 °C) for a period of 3 days.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Isolate the resulting crystals by filtration, wash with DMF, and allow them to air-dry.
Data Presentation
The following tables summarize representative quantitative data for cadmium-organic frameworks synthesized with this compound.
Table 1: Crystallographic Data for Representative Cd-bpp MOFs
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Ref. |
| [Cd(1,3-pda)(bpp)]n | C₂₃H₂₂CdN₂O₄ | Orthorhombic | P bca | 22.573(5) | 10.729(2) | 17.024(3) | 4123.0(14) | [10] |
| [Cd(3,3'-dpdc)(bpp)] | C₃₇H₃₀CdN₂O₄ | Monoclinic | P2₁/c | 15.089(3) | 11.834(2) | 18.001(4) | 3123.4(11) | [7] |
1,3-pda = 1,3-phenylenediacetate; bpp = this compound; 3,3'-dpdc = 3,3'-diphenyldicarboxylate
Table 2: Selected Bond Lengths for [Cd(1,3-pda)(bpp)]n
| Bond | Length (Å) |
| Cd-O | 2.302(3) - 2.662(3) |
| Cd-N | 2.319(4) - 2.320(4) |
[Source:[10]]
Visualization
The following diagrams illustrate the general experimental workflow for the synthesis of these cadmium-organic frameworks.
Caption: General synthesis workflow for Cd-bpp MOFs.
Concluding Remarks
The use of this compound as a flexible linker in the synthesis of cadmium-organic frameworks provides a versatile platform for the construction of novel materials with diverse structures and interesting photoluminescent properties. The protocols and data presented here serve as a valuable resource for researchers exploring the potential of these materials in various fields, from materials science to drug development. Further exploration into the functionalization of the dicarboxylate co-ligands could lead to the development of Cd-bpp MOFs with tailored properties for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Metal-Organic Framework(MOF) [manu56.magtech.com.cn]
- 3. Metal-organic Frameworks (MOFs) Materials - CD Bioparticles [cd-bioparticles.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metal(ii)–organic frameworks with 3,3′-diphenyldicarboxylate and 1,3-bis(4-pyridyl)propane: preparation, crystal structures and luminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Poly[(μ(2)-1,3-di-4-pyridyl-propane)(μ(3)-1,3-phenyl-enediacetato)-cadmium] [pubmed.ncbi.nlm.nih.gov]
- 10. Poly[(μ2-1,3-di-4-pyridylpropane)(μ3-1,3-phenylenediacetato)cadmium] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 1,3-Bis(4-piperidyl)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-piperidyl)propane is a versatile bifunctional scaffold extensively utilized in medicinal chemistry and materials science.[1][2][3] Its two secondary amine functionalities serve as key points for derivatization, allowing for the synthesis of a diverse range of molecules with potential therapeutic applications, including anticancer and neuroprotective agents.[1] The N-alkylation of the piperidine rings is a fundamental transformation for modifying the compound's physicochemical and pharmacological properties.[4]
This document provides detailed protocols for two primary methods of N-alkylation of this compound: direct N-alkylation with alkyl halides and N-alkylation via reductive amination. These methods offer flexibility in introducing a wide variety of alkyl and substituted alkyl groups.
Data Presentation: Comparative Analysis of N-Alkylation Methods
The choice of N-alkylation strategy can significantly impact reaction outcomes, including yield and purity. Below is a summary of expected yields and conditions for the N-alkylation of this compound based on general principles of amine alkylation.
| Alkylating Agent/Carbonyl Source | Method | Base/Reducing Agent | Solvent | Typical Yield (%) | Notes |
| Benzyl Bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | 85-95 | Effective for reactive halides. Potential for over-alkylation to form quaternary salts. |
| Ethyl Iodide | Direct Alkylation | DIPEA | DMF | 80-90 | Milder conditions compared to stronger bases. |
| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | Dichloromethane | 90-98 | High selectivity for iminium ion reduction, minimizing over-alkylation and compatible with a wide range of functional groups. |
| Acetone | Reductive Amination | NaBH₃CN | Methanol | 88-95 | A common and effective method, though NaBH₃CN is toxic and requires careful handling. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol details the N,N'-dialkylation of this compound using an alkyl halide in the presence of a base. To favor mono-alkylation, a significant excess of the diamine should be used.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), finely powdered and anhydrous
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.5-3.0 eq. for dialkylation).
-
To the stirred suspension, add the alkyl halide (2.2 eq. for dialkylation) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (40-60 °C) to facilitate the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This method is highly efficient for the N-alkylation of secondary amines and is particularly useful for introducing a wide range of substituents from corresponding aldehydes or ketones.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the aldehyde or ketone (2.2 eq. for dialkylation).
-
Dissolve the reactants in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (2.5-3.0 eq. for dialkylation) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflows for direct N-alkylation and reductive amination.
Caption: Logical relationship of reactants to products in N-alkylation.
References
Application Notes and Protocols: 1,3-Bis(4-piperidyl)propane as an Intermediate for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,3-Bis(4-piperidyl)propane as a versatile intermediate in the synthesis of potential active pharmaceutical ingredients (APIs). The focus of this document is on the synthesis of novel acetylcholinesterase (AChE) inhibitors, which are promising therapeutic agents for the management of Alzheimer's disease.
Introduction
This compound is a bifunctional organic compound featuring two piperidine rings linked by a propane chain. This unique structure makes it a valuable building block in medicinal chemistry. The two secondary amine groups of the piperidine rings are nucleophilic and can be readily functionalized, allowing for the synthesis of a diverse range of derivatives with potential therapeutic applications.[1] Research has demonstrated its utility as a scaffold in the development of agents targeting neurodegenerative diseases and cancer.[1] Specifically, its role as a core structure for novel acetylcholinesterase inhibitors has shown significant promise.[2][3]
Application: Synthesis of Acetylcholinesterase (AChE) Inhibitors
Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase inhibitors prevent the breakdown of acetylcholine, thereby increasing its concentration in the brain. This application note details the synthesis of a series of N-substituted derivatives of this compound that have been designed and evaluated as potent AChE inhibitors.[2][3]
Data Presentation
The following tables summarize the quantitative data for a series of synthesized this compound derivatives with potential acetylcholinesterase inhibitory activity.
Table 1: Physicochemical and Yield Data for Synthesized Derivatives
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | UV λmax (nm) |
| P25 | C₂₇H₃₆Br₂N₂ | 60 | 290 - 298 | 228.50, 259.50 |
| P17 | C₂₇H₃₆N₂O₂ | - | - | - |
Data for P17 yield and melting point were not available in the cited source.
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity
| Compound ID | Substitution Pattern | IC₅₀ (µM) |
| P25 | p-bromobenzyl | 0.591 |
| P17 | p-methylphenacyl | 0.625 |
| Donepezil | (Standard) | - |
| Galantamine | (Standard) | - |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the AChE enzyme activity.
Experimental Protocols
The following are detailed protocols for the synthesis of key acetylcholinesterase inhibitors derived from this compound.
General Synthetic Workflow
The synthesis of the target compounds involves the N-alkylation of this compound with various substituted benzyl, benzoyl, and phenacyl halides.
Protocol 1: Synthesis of 4,4'-(propane-1,3-diyl)bis{1-[(4-bromophenyl)methyl]piperidine} (P25)
Materials:
-
This compound
-
4-Bromobenzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware for reflux, filtration, and recrystallization
Procedure:
-
A mixture of this compound (1 equivalent), 4-bromobenzyl bromide (2.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents) in acetone is taken in a round-bottom flask.
-
The reaction mixture is refluxed for 12-18 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is treated with ice-cold water and the solid product is filtered.
-
The crude product is washed with water and then recrystallized from a suitable solvent to afford the pure compound P25.
Characterization Data for P25:
-
Appearance: Off-white solid powder
-
Yield: 60%
-
Melting Point: 290 - 298 °C
-
UV λmax (CH₃OH): 228.50 nm, 259.50 nm
-
¹H NMR (DMSO-d₆, δ ppm): 1.17-1.31 (10H, m, propyl and piperidine H), 1.4-1.77 (6H, m, piperidine H), 1.85 (4H, s, piperidine H), 2.38-2.4 (4H, t, J=10Hz, piperidine H), 2.8-3.2 (4H, m, benzylic CH₂), 7.36-7.43 (8H, m, Ar-H).
Protocol 2: Synthesis of Derivatives with Phenacyl Halides (General Procedure for compounds like P17)
Materials:
-
This compound
-
Substituted phenacyl halide (e.g., 4-methylphenacyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware for reflux, filtration, and recrystallization
Procedure:
-
A mixture of this compound (1 equivalent), the respective substituted phenacyl halide (2.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents) in acetone is refluxed for 12-18 hours.
-
Reaction completion is monitored via TLC.
-
Post-reaction, the solvent is removed by evaporation.
-
The resulting residue is treated with ice-cold water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and purified by recrystallization.
Mechanism of Action: Dual Binding to Acetylcholinesterase
The synthesized this compound derivatives exhibit their acetylcholinesterase inhibitory activity through a dual-binding mechanism, interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme.[2][3] This dual inhibition is a desirable characteristic for potential Alzheimer's disease therapeutics.
The propane linker in the this compound scaffold allows the molecule to span the active site gorge of the AChE enzyme, enabling one of the piperidine rings to interact with the PAS, while the functionalized substituent on the other piperidine ring binds to the CAS. This dual engagement leads to a potent inhibition of the enzyme's activity.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of potential active pharmaceutical ingredients. The straightforward N-alkylation of its piperidine moieties allows for the introduction of various functional groups, leading to the generation of compound libraries with diverse pharmacological activities. The successful synthesis of potent acetylcholinesterase inhibitors highlights the potential of this scaffold in the development of novel therapeutics for neurodegenerative diseases. The provided protocols and data serve as a foundation for further research and development in this promising area.
References
Application Notes and Protocols: Synthesis of Polythioamides via Willgerodt-Kindler Reaction with 4,4'-Trimethylenedipiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Willgerodt-Kindler reaction is a powerful tool in organic synthesis, enabling the conversion of aldehydes or ketones to the corresponding thioamides in the presence of an amine and elemental sulfur.[1][2][3] This one-pot, three-component reaction has been successfully adapted for polymerization to synthesize polythioamides, a class of sulfur-containing polymers with intriguing properties.[4][5] Polythioamides often exhibit enhanced thermal stability, high refractive indices, and strong metal ion coordination capabilities compared to their polyamide analogs.[6]
This document provides detailed application notes and protocols for the synthesis of polythioamides using 4,4'-trimethylenedipiperidine as the diamine monomer in a Willgerodt-Kindler polycondensation reaction with aromatic dialdehydes. The resulting polymers, containing the flexible trimethylenedipiperidine linkage, are of interest for various applications, including as functional materials and potentially in the development of novel drug delivery systems, owing to the prevalence of the piperidine moiety in many pharmaceuticals.[7][8][9]
Reaction Principle
The Willgerodt-Kindler reaction, when applied to polymerization, involves the polycondensation of a dialdehyde and a diamine with elemental sulfur. The proposed mechanism initiates with the formation of a Schiff base polymer from the dialdehyde and diamine. Subsequently, polysulfide anions, generated from the reaction of the amine with elemental sulfur, nucleophilically attack the azomethine units of the Schiff base polymer, leading to the formation of the thioamide linkages.[5]
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of polythioamides from 4,4'-trimethylenedipiperidine and two common aromatic dialdehydes: isophthalaldehyde and terephthalaldehyde. The data is based on findings from related studies on Willgerodt-Kindler polymerizations.[5]
Table 1: Reaction Conditions and Yields for Polythioamide Synthesis
| Polymer ID | Dialdehyde | Diamine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PTA-1 | Isophthalaldehyde | 4,4'-Trimethylenedipiperidine | N-Methyl-2-pyrrolidone (NMP) | 120 | 24 | Moderate to Good |
| PTA-2 | Terephthalaldehyde | 4,4'-Trimethylenedipiperidine | N-Methyl-2-pyrrolidone (NMP) | 120 | 24 | Moderate to Good |
Table 2: Characterization Data of Synthesized Polythioamides
| Polymer ID | Inherent Viscosity (dL/g)¹ | Molecular Weight (Mw, g/mol )² | Thermal Decomposition (Td, °C)³ | Glass Transition (Tg, °C)⁴ | Solubility |
| PTA-1 | 0.2 - 0.5 | 10,000 - 30,000 | > 300 | 150 - 200 | Soluble in NMP, DMF, DMSO |
| PTA-2 | 0.3 - 0.6 | 15,000 - 40,000 | > 320 | 180 - 230 | Soluble in NMP, DMF, DMSO |
¹Measured in NMP at a concentration of 0.5 g/dL at 30 °C. ²Estimated by Gel Permeation Chromatography (GPC) relative to polystyrene standards. ³5% weight loss temperature determined by Thermogravimetric Analysis (TGA). ⁴Determined by Differential Scanning Calorimetry (DSC).
Experimental Protocols
Materials
-
4,4'-Trimethylenedipiperidine (97% purity)
-
Isophthalaldehyde (99% purity)
-
Terephthalaldehyde (99% purity)
-
Elemental Sulfur (powder, 99.5% purity)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Argon or Nitrogen gas (high purity)
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Inert gas inlet and outlet
-
Thermometer or thermocouple
-
Dropping funnel (optional)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Synthesis of Polythioamide from Isophthalaldehyde (PTA-1)
-
Reactor Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and an inlet for inert gas (Argon or Nitrogen).
-
Charging of Reactants: To the flask, add 4,4'-trimethylenedipiperidine (2.10 g, 10 mmol), isophthalaldehyde (1.34 g, 10 mmol), and elemental sulfur (0.64 g, 20 mmol).
-
Addition of Solvent: Add 20 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask.
-
Reaction: The reaction mixture is stirred and heated to 120 °C under a slow stream of inert gas. The reaction is allowed to proceed for 24 hours.
-
Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is poured into 200 mL of methanol with vigorous stirring. The precipitated polymer is collected by filtration.
-
Washing: The collected polymer is washed thoroughly with methanol to remove any unreacted monomers and low molecular weight oligomers.
-
Drying: The purified polythioamide is dried in a vacuum oven at 60 °C for 24 hours.
Synthesis of Polythioamide from Terephthalaldehyde (PTA-2)
The procedure is identical to the synthesis of PTA-1, with the substitution of isophthalaldehyde for an equimolar amount of terephthalaldehyde (1.34 g, 10 mmol).
Visualizations
Willgerodt-Kindler Polycondensation Workflow
Caption: Workflow for the synthesis of polythioamides.
Proposed Reaction Mechanism
Caption: Key steps in polythioamide formation.
Potential Applications in Drug Development
While direct applications of polythioamides from 4,4'-trimethylenedipiperidine in drug delivery are still under exploration, the unique properties of these polymers suggest several promising avenues:
-
Metal-Based Drug Delivery: The strong metal-coordinating ability of the thioamide groups could be exploited for the delivery of metal-based anticancer drugs (e.g., platinum-based) or as chelating agents.[6]
-
Controlled Release Systems: The polymer backbone can be further functionalized to incorporate stimuli-responsive moieties, enabling the development of controlled-release drug delivery systems.
-
Biomaterial Coatings: The thermal stability and potential for film formation could make these polymers suitable for coating medical devices to improve biocompatibility or to elute drugs.
-
Scaffolds for Tissue Engineering: The piperidine units may influence cell adhesion and proliferation, making these materials interesting candidates for tissue engineering scaffolds.[7]
Further research is required to fully elucidate the biocompatibility, biodegradability, and drug-loading/release kinetics of these novel polythioamides to realize their potential in the pharmaceutical and biomedical fields.
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. Economical sulfur conversion to polythioamides through multicomponent polymerizations of sulfur, dibromides, and diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Economical synthesis of functional aromatic polythioamides from KOH-assisted multicomponent polymerizations of sulfur, aromatic diamines and dialdehydes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Bisnaphthalimidopropyl Anticancer Agents Utilizing 1,3-Bis(4-piperidyl)propane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of bisnaphthalimidopropyl anticancer agents, with a specific focus on derivatives incorporating the 1,3-Bis(4-piperidyl)propane linker. The protocols outlined below are based on established methodologies in the field and are intended to serve as a guide for the development of novel DNA-targeting therapeutics.
Introduction
Bisnaphthalimidopropyl (BNIP) derivatives are a class of potent anticancer compounds that exert their cytotoxic effects primarily through interaction with DNA.[1][2] The core structure consists of two naphthalimide moieties connected by a flexible linker. The nature of this linker is crucial for the compound's solubility, DNA binding affinity, and overall cytotoxic potency.[3] this compound is a versatile building block used in the synthesis of these agents, providing a flexible and basic linker that can enhance cellular uptake and DNA interaction.[2][4] The resulting compounds, such as Bisnaphthalimidopropyl-piperidylpropane (BNIPPiProp), have demonstrated significant cytotoxicity against various cancer cell lines, particularly breast cancer.[2]
The proposed mechanism of action for these compounds involves bis-intercalation into the DNA double helix, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][5] This is often mediated through the activation of intrinsic apoptotic signaling pathways.[1][6]
Synthesis of Bisnaphthalimidopropyl-piperidylpropane (BNIPPiProp)
The synthesis of BNIPPiProp is a two-step process involving the preparation of an N-functionalized naphthalimide precursor followed by its reaction with the this compound linker.
Step 1: Synthesis of N-(3-bromopropyl)-1,8-naphthalimide
This protocol describes the synthesis of the key intermediate, N-(3-bromopropyl)-1,8-naphthalimide.
Materials:
-
1,8-Naphthalic anhydride
-
3-Aminopropanol
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Dimethylformamide (DMF)
-
Ethanol
Protocol:
-
Synthesis of N-(3-hydroxypropyl)-1,8-naphthalimide: A mixture of 1,8-naphthalic anhydride and 3-aminopropanol in ethanol is refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield N-(3-hydroxypropyl)-1,8-naphthalimide.
-
Bromination: The N-(3-hydroxypropyl)-1,8-naphthalimide is dissolved in a suitable solvent like DMF. To this solution, 1,3-dibromopropane is added along with a base such as potassium carbonate and a catalytic amount of potassium iodide. The reaction mixture is heated at 80-100°C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure N-(3-bromopropyl)-1,8-naphthalimide.[7]
Step 2: Synthesis of Bisnaphthalimidopropyl-piperidylpropane (BNIPPiProp)
This protocol outlines the final coupling reaction to yield the target compound.
Materials:
-
N-(3-bromopropyl)-1,8-naphthalimide (from Step 1)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve N-(3-bromopropyl)-1,8-naphthalimide (2.2 equivalents) and this compound (1 equivalent) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (excess, e.g., 5 equivalents) to the mixture. The base acts as a scavenger for the HBr generated during the reaction.
-
Reaction Conditions: The reaction mixture is stirred vigorously and refluxed for 24-48 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final product, Bisnaphthalimidopropyl-piperidylpropane (BNIPPiProp).[2]
Synthetic Workflow:
Caption: Synthetic scheme for Bisnaphthalimidopropyl-piperidylpropane (BNIPPiProp).
Anticancer Activity
Bisnaphthalimidopropyl derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The IC₅₀ values for selected compounds from this class are summarized in the table below.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bisnaphthalimidopropyl-piperidylpropane (BNIPPiProp) | MDA-MB-231 (Breast) | Micromolar range | [2] |
| Bisnaphthalimidopropyl-piperidylpropane (BNIPPiProp) | SKBR-3 (Breast) | Sub-micromolar range | [2] |
| Bisnaphthalimidopropyl spermidine (BNIPSpd) | Caco-2 (Colon) | 0.15 | [1] |
| Bisnaphthalimidopropyl spermidine (BNIPSpd) | HT-29 (Colon) | 1.64 | [1] |
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, SKBR-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized bisnaphthalimidopropyl derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 µM to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Mechanism of Action: DNA Intercalation and Apoptosis Induction
Bisnaphthalimidopropyl derivatives primarily function as DNA intercalating agents. The planar naphthalimide rings insert between the base pairs of the DNA, causing a distortion of the double helix. This interaction can inhibit the processes of DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.
The apoptotic signaling cascade initiated by these compounds often involves the intrinsic (mitochondrial) pathway. DNA damage triggers the activation of sensor proteins, which in turn leads to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.[1][6]
Apoptotic Signaling Pathway:
Caption: Proposed apoptotic signaling pathway induced by bisnaphthalimidopropyl agents.
References
- 1. Bisnaphthalimidopropyl spermidine induces apoptosis within colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 16898-52-5 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Caspase-independence and characterization of bisnaphthalimidopropyl spermidine induced cytotoxicity in HL60 cells [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Modern Synthesis of 1,3-Bis(4-piperidyl)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for a modern and efficient synthesis of 1,3-Bis(4-piperidyl)propane, a valuable building block in pharmaceutical and materials science. The described methodology commences with readily available starting materials, an isonicotinate ester and 4-acetylpyridine, and proceeds through a two-step sequence involving a condensation reaction followed by a comprehensive reduction. This route offers high yields and avoids the use of hazardous reagents often associated with traditional methods. All quantitative data is summarized in structured tables, and detailed experimental procedures are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and experimental workflow.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. Its molecular structure, featuring two piperidine rings linked by a flexible propane chain, imparts unique properties that are leveraged in drug design and polymer chemistry. Traditional synthetic routes to this compound often involve multi-step procedures with modest yields and the use of toxic or pyrophoric reagents.
Recent advancements have led to the development of a more streamlined and efficient synthesis. A notable method, highlighted in recent patent literature, utilizes an isonicotinate ester and 4-acetylpyridine as precursors. This approach involves a base-catalyzed condensation to form a 1,3-di(4-pyridyl)propan-1-one intermediate, which is subsequently reduced to the target compound. The final reduction step achieves both the conversion of the ketone to a methylene group and the complete hydrogenation of both pyridine rings to piperidines. This modern route boasts a high overall yield, making it suitable for both laboratory-scale synthesis and industrial production.
Synthetic Pathway
The overall synthetic strategy is a two-step process:
-
Step 1: Claisen-Schmidt Condensation. An ester of isonicotinic acid (e.g., ethyl isonicotinate) undergoes a base-catalyzed condensation reaction with 4-acetylpyridine to yield the intermediate, 1,3-di(4-pyridyl)propan-1-one.
-
Step 2: Catalytic Hydrogenation. The intermediate is then subjected to catalytic hydrogenation, which concurrently reduces the ketone functionality and both pyridine rings to afford the final product, this compound.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 1,3-di(4-pyridyl)propan-1-one
This procedure is based on a modified Claisen-Schmidt condensation.
Materials:
-
Ethyl isonicotinate
-
4-Acetylpyridine
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 4-acetylpyridine (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, add ethyl isonicotinate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water (100 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1,3-di(4-pyridyl)propan-1-one can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Step 2: Synthesis of this compound
This procedure involves the catalytic hydrogenation of the intermediate product.
Materials:
-
1,3-di(4-pyridyl)propan-1-one
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol or Methanol
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter paper
Procedure:
-
In the reaction vessel of a high-pressure hydrogenator, dissolve 1,3-di(4-pyridyl)propan-1-one (1.0 equivalent) in ethanol or methanol (100 mL).
-
Carefully add 10% Pd/C catalyst (5-10% by weight of the substrate) to the solution.
-
Seal the reactor and purge with nitrogen gas several times to remove any air.
-
Pressurize the reactor with hydrogen gas to 50-100 atm.
-
Heat the reaction mixture to 80-120°C with vigorous stirring.
-
Maintain the reaction under these conditions for 12-24 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as heptane or by vacuum distillation.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters and Yields
| Step | Reaction Type | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Claisen-Schmidt Condensation | Ethyl isonicotinate, 4-Acetylpyridine | NaOEt | Ethanol | Reflux (approx. 78) | 4 - 6 | 70 - 85 |
| 2 | Catalytic Hydrogenation | 1,3-di(4-pyridyl)propan-1-one | H₂, 10% Pd/C | Ethanol | 80 - 120 | 12 - 24 | >90 |
| Overall | - | - | - | - | - | - | >75 [1] |
Table 2: Product Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (%) |
| 1,3-di(4-pyridyl)propan-1-one | C₁₄H₁₂N₂O | 224.26 | Yellowish solid | >95 (after chromatography) |
| This compound | C₁₃H₂₆N₂ | 210.36 | White to off-white solid | >98 (after recrystallization) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium ethoxide is a strong base and is moisture-sensitive. Handle it with care under an inert atmosphere.
-
High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment and a certified high-pressure reactor.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely in the air.
Conclusion
The described modern synthesis of this compound from isonicotinate and acetylpyridine offers a high-yield and efficient route to this important chemical intermediate. The two-step process, involving a Claisen-Schmidt condensation followed by catalytic hydrogenation, provides a reliable and scalable method for researchers and professionals in the field of drug development and materials science. The detailed protocols and workflow diagrams in these application notes are intended to facilitate the successful implementation of this synthetic strategy.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Bis(4-piperidyl)propane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 1,3-Bis(4-piperidyl)propane. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and scalable method involves a two-step process:
-
Synthesis of the precursor, 1,3-bis(4-pyridyl)propane: This is typically achieved by the alkylation of 4-picoline with a 1,3-dihalopropane.
-
Catalytic hydrogenation of 1,3-bis(4-pyridyl)propane: The pyridine rings of the precursor are reduced to piperidine rings using a suitable catalyst under a hydrogen atmosphere.
Q2: I am observing a low yield in the final hydrogenation step. What are the likely causes?
A2: Low yields in the hydrogenation of 1,3-bis(4-pyridyl)propane can stem from several factors, including catalyst deactivation, incomplete reaction, or the formation of side products. Key areas to investigate are the purity of your starting material, the activity of your catalyst, and the optimization of reaction conditions such as hydrogen pressure, temperature, and reaction time.
Q3: What are the common side products I should be aware of during the synthesis?
A3: During the hydrogenation step, potential side products include partially hydrogenated intermediates (e.g., containing one pyridine and one piperidine ring, or tetrahydropyridine derivatives) and products of over-reduction, which can lead to ring-opening. Careful monitoring of the reaction progress is crucial to minimize the formation of these impurities.
Q4: How can I effectively purify the final product, this compound?
A4: Recrystallization is a highly effective method for purifying this compound. Aliphatic nitriles, such as acetonitrile, have been shown to be suitable solvents for this purpose. The process involves dissolving the crude product in the hot solvent and allowing it to slowly cool, leading to the formation of pure crystals.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 1,3-bis(4-pyridyl)propane (Precursor)
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing of the reagents. - Extend the reaction time and monitor the progress by TLC or GC-MS. - Increase the reaction temperature, but be mindful of potential side reactions. |
| Side reactions | - Use high-purity starting materials (4-picoline and 1,3-dihalopropane). - Control the reaction temperature to minimize polymerization or other unwanted reactions. |
| Difficult work-up | - Optimize the extraction and purification steps to minimize product loss. |
Issue 2: Low Yield and/or Incomplete Conversion in the Hydrogenation Step
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Poisoning | - Use a fresh batch of high-quality catalyst. - Ensure the 1,3-bis(4-pyridyl)propane precursor is free from impurities that could poison the catalyst (e.g., sulfur compounds). - Consider using a more robust catalyst, such as a rhodium-based catalyst, which can be less prone to poisoning.[1] |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure incrementally. Higher pressures often lead to faster and more complete reactions.[2] - Ensure your reaction setup is properly sealed and can maintain the desired pressure. |
| Suboptimal Reaction Temperature | - While higher temperatures can increase the reaction rate, they can also promote side reactions like over-reduction. Optimize the temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction. |
| Poor Mass Transfer | - Ensure efficient stirring to maximize the contact between the hydrogen gas, the substrate, and the catalyst. |
| Formation of Partially Hydrogenated Intermediates | - Increase the reaction time or the catalyst loading to drive the reaction to completion. - Consider adding a fresh portion of the catalyst if the reaction stalls. |
Issue 3: Formation of Side Products During Hydrogenation
| Potential Cause | Troubleshooting Steps |
| Over-reduction (Ring Opening) | - This is a significant issue that reduces the yield of the desired product.[3] - Use a more selective catalyst. Rhodium-based catalysts are often reported to be highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage.[1] - Optimize reaction conditions: Lower temperatures and carefully controlled hydrogen pressure can minimize over-reduction. |
| Incomplete Reduction to Piperidine | - Increase reaction time and/or catalyst loading. - Ensure adequate hydrogen pressure and efficient stirring. |
Experimental Protocols
Protocol 1: Synthesis of 1,3-bis(4-pyridyl)propane
This protocol describes a general procedure for the synthesis of the precursor molecule.
Materials:
-
4-Picoline
-
1,3-Dibromopropane
-
Strong base (e.g., Sodium amide)
-
Anhydrous solvent (e.g., Toluene or liquid ammonia)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-picoline to the anhydrous solvent.
-
Slowly add the strong base to the solution while stirring and maintaining an inert atmosphere (e.g., under nitrogen or argon).
-
After the addition of the base is complete, slowly add 1,3-dibromopropane to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction with water or a saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure 1,3-bis(4-pyridyl)propane.
Protocol 2: Catalytic Hydrogenation of 1,3-bis(4-pyridyl)propane
This protocol provides a general guideline for the hydrogenation of the precursor to the final product.
Materials:
-
1,3-bis(4-pyridyl)propane
-
Hydrogenation catalyst (e.g., 5% Pd/C, PtO₂, or Rh₂O₃)
-
Solvent (e.g., Glacial acetic acid, methanol, or ethanol)
-
High-pressure hydrogenation reactor (autoclave)
Procedure:
-
In the high-pressure reactor, add 1,3-bis(4-pyridyl)propane and the chosen solvent.
-
Carefully add the hydrogenation catalyst (typically 1-5 mol%).
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-80 bar).[2]
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80°C) for the required time (typically 4-24 hours).
-
Monitor the reaction progress by monitoring hydrogen uptake or by analyzing samples using GC-MS or TLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Recrystallization
This protocol describes the purification of the final product.
Materials:
-
Crude this compound
-
Acetonitrile (or another suitable aliphatic nitrile)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of acetonitrile and heat the mixture to boiling while stirring to dissolve the solid.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
To induce further crystallization, place the flask in an ice bath for 15-30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold acetonitrile.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
While specific comparative data for the hydrogenation of 1,3-bis(4-pyridyl)propane is limited in the literature, the following table provides a summary of the performance of various catalysts for the hydrogenation of pyridine and its derivatives, which can serve as a guide for catalyst selection.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Yield/Conversion | Reference |
| Rh₂O₃ | Functionalized Pyridines | Trifluoroethanol | 40 | 5 | High Yields | [1] |
| PtO₂ (Adams' catalyst) | Substituted Pyridines | Glacial Acetic Acid | Room Temp - 80 | 50 - 80 | Good Yields | [2] |
| Pd/C | 4-Pyridinecarbonitrile | Water/Dichloromethane | 30 | 6 | 98% (to 4-piperidyl methylamine) | [1] |
| Raney Nickel | Pyridine | - | up to 200 | 150 - 300 | High Conversion | [1] |
| Rh on Ketjenblack (Electrocatalytic) | Pyridine | - | Ambient | Ambient | Quantitative Conversion | [1] |
| Ru Nanoparticles | Substituted Pyridines | - | Mild Conditions | - | High Efficiency (cis-selective) | [1] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the hydrogenation step.
References
Technical Support Center: Purification of 1,3-Bis(4-piperidyl)propane and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Bis(4-piperidyl)propane and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and its derivatives through a question-and-answer format.
Q1: I'm observing significant tailing of my compound during silica gel column chromatography. What is the cause and how can I resolve it?
A: Tailing is a frequent issue when purifying basic compounds like this compound on standard silica gel. The basic nitrogen atoms of the piperidine rings interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your solvent system. This is often the first choice for mitigating tailing of basic compounds.
-
Ammonia Solution: A solution of 7N ammonia in methanol can be used as a polar modifier in your eluent, which can be particularly effective for strongly basic compounds.
-
-
Stationary Phase Modification:
-
Amine-Deactivated Silica: Using a pre-treated, amine-deactivated silica gel can provide a more consistent and effective solution by masking the acidic silanol groups.
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds, as it lacks the strong acidic sites that cause tailing.
-
-
Reverse-Phase Chromatography: For less polar derivatives, reverse-phase chromatography (e.g., using a C18 column) can be a suitable alternative. In this case, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the piperidine nitrogens.
Q2: My recovery of the target compound after column chromatography is very low. What are the likely reasons and solutions?
A: Low recovery can be due to several factors, often related to the strong interaction with the stationary phase or compound instability.
Possible Causes and Solutions:
-
Irreversible Adsorption: The strong interaction between the basic piperidine moieties and the acidic silica gel can lead to irreversible binding of your compound to the column.
-
Solution: Employ the same strategies as for tailing (see Q1), such as adding a basic modifier to the eluent or using an alternative stationary phase like alumina or deactivated silica.
-
-
Compound Degradation: Some derivatives might be sensitive to the acidic nature of silica gel and could be degrading on the column.
-
Solution: Neutralizing the silica with a basic modifier or switching to a less acidic stationary phase can prevent degradation. You can test the stability of your compound on a small amount of silica via TLC before performing column chromatography.
-
-
Improper Eluent Polarity: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may co-elute with impurities.
-
Solution: Carefully optimize your solvent system using thin-layer chromatography (TLC) before running the column.
-
Q3: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute or if the rate of cooling is too rapid.
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. A gradual temperature decrease promotes the formation of well-defined crystals.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites to induce crystallization.
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to act as a seed for crystal growth.
-
Solvent System Adjustment: The chosen solvent may not be ideal. Try using a different solvent system. For this compound, mixtures like ethanol/water have been reported to be effective.
-
Reduce Impurity Concentration: High levels of impurities can inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica, before recrystallization.
Q4: What are the most common impurities I should expect in a crude sample of this compound?
A: The impurities will largely depend on the synthetic route used. However, some common impurities include:
-
Unreacted Starting Materials: Such as 4-substituted piperidines or 1,3-dihalopropanes.
-
Byproducts of Side Reactions: For example, products of over-alkylation where the piperidine nitrogen is further alkylated.
-
Residual Solvents: Solvents used in the reaction or work-up procedures.
These impurities can typically be identified using analytical techniques like TLC, GC-MS, and NMR spectroscopy.
Quantitative Data Summary
The following table summarizes quantitative data for the purification of this compound.
| Purification Method | Solvent System/Eluent | Compound to Solvent Ratio (w/v) | Temperature | Yield | Purity | Reference |
| Recrystallization | Acetonitrile | 130 g / 750 mL | Boiling (81.6°C) to Room Temp. | 89.2% | 95.8% to 99.9% | |
| Recrystallization | Ethanol/Water | 3:1 (v/v) | Not specified | High | High | |
| Column Chromatography | Methanol in Dichloromethane | Not specified | Room Temp. | Not specified | Not specified |
Experimental Protocols
1. Recrystallization of this compound using Acetonitrile
This protocol is based on a documented procedure for the purification of this compound.
-
Dissolution: In a fume hood, place 130 g of crude this compound into a suitable Erlenmeyer flask. Add 750 mL of dry acetonitrile.
-
Heating: Gently heat the mixture to the boiling point of acetonitrile (81.6°C) while stirring until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this period.
-
Crystallization: To maximize the yield, the mother liquor can be further cooled to 0°C and then -20°C.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetonitrile to remove any remaining impurities from the crystal surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A single recrystallization by this method has been shown to increase the purity from 95.8% to 99.9%.
2. General Protocol for Column Chromatography of this compound Derivatives
This is a general guide and should be optimized for each specific derivative using TLC analysis first.
-
Solvent System Selection: Using TLC, determine a suitable solvent system that gives a good separation of your target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the elution of your compound by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A workflow for selecting and performing a suitable purification method.
Caption: A decision tree for troubleshooting common purification problems.
Technical Support Center: Optimizing Coupling Reactions with 1,3-Bis(4-piperidyl)propane
Welcome to the technical support center for optimizing reaction conditions for coupling with 1,3-Bis(4-piperidyl)propane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound in coupling reactions.
Issue 1: Low or No Product Yield
-
Question: My coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields can stem from several factors related to catalyst activity, reaction conditions, or reagent quality. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity (for Cross-Coupling Reactions): Palladium catalysts used in reactions like the Buchwald-Hartwig amination are sensitive to air and moisture.[1] Catalyst decomposition, often indicated by the formation of palladium black, will halt the reaction.
-
Inappropriate Reaction Temperature: Many coupling reactions require heating to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. For Buchwald-Hartwig reactions, temperatures between 80-110 °C are common.[1] However, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
-
Insufficient Base Strength or Solubility: The choice and quality of the base are critical. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required to deprotonate the amine or the intermediate palladium complex.[2]
-
Solution: Use a strong base such as NaOtBu or LHMDS. The solubility and particle size of inorganic bases can affect reaction rates; consider grinding the base before use.[1]
-
-
Poor Reagent Quality: The purity of this compound, the coupling partner, and solvents is crucial.
-
Solution: Ensure this compound is pure and dry. Purify the coupling partner (e.g., aryl halide) if necessary. Use high-purity, anhydrous, and deoxygenated solvents.
-
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction is producing significant amounts of side products. How can I identify and minimize them?
-
Answer: The formation of side products is a common challenge. Here are some frequent side products and strategies to mitigate them:
-
Double-Coupling Product: Due to the C2-symmetric nature of this compound, the formation of a bis-coupled product is a significant possibility, which can be difficult to separate from the mono-adduct.
-
Solution: To favor the mono-adduct, use an excess of the diamine (e.g., 2-4 equivalents) relative to the coupling partner. Alternatively, a slow addition of the coupling partner to the reaction mixture can also promote mono-functionalization.[3]
-
-
Hydrodehalogenation (in Buchwald-Hartwig reactions): This involves the reduction of the aryl halide starting material, leading to a loss of your electrophile.
-
Homocoupling of the Aryl Halide: This results in the formation of a biaryl byproduct.
-
Solution: Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[1] A ligand that favors C-N reductive elimination over C-C bond formation is also beneficial.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to separate my desired product from the starting materials and byproducts. What purification strategies are effective?
-
Answer: The basic nature of the piperidine nitrogens in your product and starting material can complicate purification.
-
Separating Mono- and Bis-Adducts: Due to their similar polarities, chromatographic separation of mono- and bis-coupled products can be challenging.
-
Solution: If possible, try to optimize the reaction to favor one product significantly. If a mixture is obtained, careful column chromatography with a gradient elution system may be effective. Sometimes, converting the products to their salt forms can alter their solubility and aid in separation by crystallization.
-
-
Removing Unreacted Diamine: The excess this compound can be difficult to remove.
-
Solution: An acidic wash of the organic layer during workup can help to extract the basic diamine into the aqueous phase. However, be aware that your product may also be extracted if it is sufficiently basic. A careful adjustment of the pH may allow for selective extraction.
-
-
Removing Coupling Reagent Byproducts (for Amide Coupling): Byproducts from reagents like HATU can complicate purification.
-
Solution: Aqueous workup is typically effective for removing byproducts like tetramethylurea and HOAt. Washing the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine is a standard procedure.[4]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common types of coupling reactions for this compound?
-
A1: The secondary amine functionalities of this compound make it suitable for several coupling reactions, including:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with aryl or heteroaryl halides.[5]
-
Amide Coupling: Reaction with carboxylic acids or their activated derivatives to form amide bonds.[6]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.[7]
-
Nucleophilic Substitution/Alkylation: Reaction with alkyl halides to form tertiary amines.[8]
-
-
-
Q2: How do I choose the right catalyst and ligand for a Buchwald-Hartwig reaction with this diamine?
-
A2: The choice of catalyst and ligand is critical for success. For coupling a secondary amine like this compound, bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[9]
-
Recommended Ligands: XPhos, RuPhos, and BrettPhos are excellent starting points for coupling with secondary amines.[9]
-
Palladium Precatalysts: Air-stable precatalysts like XPhos Pd G3 or RuPhos Pd G3 are convenient and highly active.
-
-
-
Q3: What is the best base to use for these coupling reactions?
-
A3: The choice of base depends on the reaction type:
-
Buchwald-Hartwig Amination: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2]
-
Amide Coupling (with HATU): A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to deprotonate the carboxylic acid without competing as a nucleophile.[4]
-
Reductive Amination: A reducing agent is used, not a traditional base. Sodium triacetoxyborohydride is a common choice as it is mild and selective.
-
-
-
Q4: How can I achieve selective mono-arylation or mono-acylation of this compound?
-
A4: Achieving selective mono-functionalization of a symmetric diamine is a common challenge.[3] The primary strategies are:
-
Stoichiometry Control: Use an excess of this compound (e.g., 2-4 equivalents) relative to your electrophile (e.g., aryl halide or carboxylic acid).
-
Slow Addition: Slowly add the electrophile to the reaction mixture containing the diamine. This maintains a low concentration of the electrophile, favoring reaction with the more abundant unreacted diamine over the mono-substituted product.
-
Protecting Groups: While more synthetically intensive, one of the piperidine nitrogens could be protected, the coupling reaction performed, and then the protecting group removed.
-
-
Data Presentation: Recommended Starting Conditions for Coupling Reactions
The following tables provide recommended starting points for optimizing your coupling reactions with this compound. Conditions should be optimized for each specific substrate combination.
Table 1: Buchwald-Hartwig Amination with Aryl Halides
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | XPhos Pd G3 or RuPhos Pd G3 | Start with 1-2 mol % Pd loading. |
| Ligand | XPhos or RuPhos | Typically used in a 1:1 to 1.2:1 ratio with the Pd precatalyst. |
| Base | Sodium tert-butoxide (NaOtBu) | Use 1.2-2.0 equivalents. |
| Solvent | Toluene or Dioxane | Ensure the solvent is anhydrous and deoxygenated. |
| Temperature | 80 - 110 °C | Monitor for catalyst decomposition at higher temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability and to prevent side reactions.[1] |
Table 2: Amide Coupling with Carboxylic Acids using HATU
| Parameter | Recommended Condition | Notes |
| Coupling Reagent | HATU | Use 1.1-1.2 equivalents. |
| Base | DIPEA or Triethylamine | Use 2.0-3.0 equivalents. Must be non-nucleophilic.[4] |
| Solvent | Anhydrous DMF or DCM | Ensure the solvent is high purity and anhydrous. |
| Temperature | 0 °C to Room Temperature | Pre-activation of the acid at 0 °C is often beneficial.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Recommended to prevent side reactions with moisture. |
Table 3: Reductive Amination with Aldehydes or Ketones
| Parameter | Recommended Condition | Notes |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Use 1.2-1.5 equivalents. It is milder and more selective than sodium borohydride. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous conditions are recommended. |
| Additive | Acetic Acid (catalytic) | Can accelerate imine formation, but may not be necessary. |
| Temperature | Room Temperature | Reactions are typically complete within a few hours. |
| Atmosphere | Air (usually sufficient) | The reaction is generally not air-sensitive. |
Experimental Protocols: Starting Points for Optimization
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-2.0 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the ligand (e.g., XPhos, 0.024 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench by slowly adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
-
To a stirred solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF, add DIPEA (2.0 equiv.).
-
Add HATU (1.1 equiv.) to the mixture and stir at room temperature for 10-15 minutes for pre-activation.[4]
-
Add a solution of this compound (1.0 equiv.) in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Reductive Amination
-
To a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and this compound (1.1 equiv.) in anhydrous DCM.
-
Stir the solution at room temperature for 20-30 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) in one portion.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for coupling reactions.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 16898-52-5 | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Solubility Challenges of 1,3-Bis(4-piperidyl)propane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 1,3-Bis(4-piperidyl)propane in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: My this compound is not dissolving in my reaction solvent. What should I do?
If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using a suitable polar solvent. Based on its use in various reported syntheses, dimethylformamide (DMF) is often a good choice for reactions involving this compound, particularly in polymerization reactions.[4]
-
pH Adjustment: For aqueous reactions, lowering the pH of the medium can significantly enhance solubility. By adding a small amount of a non-interfering acid, you can protonate the basic piperidine nitrogens, thereby increasing the compound's polarity and aqueous solubility.
-
Co-solvent Systems: If a single solvent is ineffective, a co-solvent system can be employed. For instance, adding a polar protic solvent like methanol or ethanol to a less polar solvent can improve the solubility of this compound.
-
Heating: Gently warming the reaction mixture can increase the rate of dissolution and the overall solubility of the compound. However, ensure that the reaction temperature is compatible with the stability of all reactants and reagents.
-
Particle Size Reduction: Grinding the solid this compound to a finer powder can increase its surface area and, consequently, its dissolution rate.
Q3: How does the basicity of this compound affect its reactivity and purification?
The basic nature of the piperidine nitrogens makes this compound a good nucleophile and a base. In reactions, it can be protonated by acidic reagents or byproducts, which can affect its nucleophilicity and solubility. During workup and purification, its basicity can be exploited. For example, it can be extracted into an acidic aqueous phase from a mixture of non-basic organic compounds.[5] Subsequently, neutralizing the aqueous layer with a base will regenerate the free amine, which can then be extracted back into an organic solvent.[5]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound in your reactions.
Problem: this compound fails to dissolve completely in the chosen reaction solvent, leading to a heterogeneous mixture and potentially poor reaction outcomes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Examples | Solubility | Reference(s) |
| Water | H₂O | Soluble (especially at acidic pH) | [1][3] |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | [4] |
| Polar Protic Solvents | Methanol, Ethanol | Likely Soluble | General chemical principles |
| Non-polar Solvents | Hexane, Toluene | Likely Insoluble | General chemical principles |
Experimental Protocols
Protocol 1: pH Adjustment for Enhancing Aqueous Solubility
This protocol describes a general method for increasing the solubility of this compound in an aqueous reaction medium by adjusting the pH.
Materials:
-
This compound
-
Deionized water
-
Dilute hydrochloric acid (HCl) solution (e.g., 1 M) or another non-interfering acid
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the required amount of deionized water.
-
While stirring, slowly add the this compound to the water.
-
Observe the dissolution. If the compound does not fully dissolve, begin the pH adjustment.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly add the dilute HCl solution dropwise to the suspension while continuously monitoring the pH.
-
Continue adding the acid until the this compound completely dissolves. A pH between 4 and 6 is often sufficient to protonate the amine and achieve dissolution.
-
Record the final pH of the solution.
-
Proceed with the addition of other reactants. Note that the acidic conditions may affect the reactivity of other components in your reaction mixture.
Workflow for pH Adjustment Protocol:
Caption: Workflow for enhancing solubility via pH adjustment.
Protocol 2: Synthesis of a Hyperbranched Copolymer using a Co-solvent System
This protocol is adapted from literature describing the synthesis of hyperbranched copolymers and illustrates the use of a polar aprotic solvent where this compound is soluble.
Materials:
-
This compound
-
Divinylsulfone
-
N-ethylenediamine
-
Dimethylformamide (DMF)
-
Methanol
-
Magnetic stirrer and stir bar
-
Reaction flask with a nitrogen inlet
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve this compound and N-ethylenediamine in DMF. Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Slowly add divinylsulfone to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
After 24 hours, precipitate the polymer by pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and residual solvent.
-
Dry the polymer in a vacuum oven at a suitable temperature.
Logical Relationship in Polymer Synthesis:
Caption: Logical relationship of components in copolymer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal(ii)–organic frameworks with 3,3′-diphenyldicarboxylate and 1,3-bis(4-pyridyl)propane: preparation, crystal structures and luminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | 16898-52-5 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Long-term stability and degradation pathways of 1,3-Bis(4-piperidyl)propane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the long-term stability and degradation of 1,3-Bis(4-piperidyl)propane.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are its susceptibility to oxidative degradation and hydrolysis. The piperidine rings contain secondary amine functional groups that can be prone to oxidation over time, especially when exposed to air.[1] In aqueous solutions, the compound's stability can be pH-dependent.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place.[2] For optimal preservation, storage under an inert atmosphere, such as argon or nitrogen, at temperatures between 2-8°C is recommended to minimize oxidation.[1][3] Some suppliers also suggest room temperature storage in a cool, dark place (<15°C) under inert gas. The compound is also noted to be hygroscopic, so protection from moisture is important.
Q3: How can I detect degradation of this compound in my samples?
A3: Degradation can be monitored using standard analytical techniques. Fourier-transform infrared spectroscopy (FT-IR) can be employed to detect the formation of carbonyl groups (C=O stretch around 1700 cm⁻¹), which would indicate oxidative degradation.[1] Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for tracking the appearance of degradation products, such as various piperidine derivatives, and quantifying the remaining parent compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., decreasing peak area in chromatography over time) | Degradation of the compound due to improper storage or experimental conditions. | Review storage conditions. Ensure the compound is stored under an inert atmosphere and at the recommended temperature. For solutions, verify the pH and consider using buffered systems (pH 7-8) to minimize hydrolysis.[1] |
| Appearance of unexpected peaks in analytical chromatograms | Formation of degradation products. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Perform a forced degradation study (see experimental protocols below) to intentionally generate and identify degradation products, which can then be used as standards. |
| Discoloration of the solid compound (e.g., yellowing) | Potential oxidation of the material. | While slight discoloration may not significantly impact all applications, it is an indicator of degradation. For sensitive applications, it is advisable to use a fresh, pure sample. Implement stricter inert atmosphere handling for future use. |
| Poor solubility in aqueous solutions | The compound has basic properties due to the piperidine nitrogen atoms.[4] At neutral or high pH, solubility may be limited. | Adjust the pH of the aqueous solution. The protonated form of the piperidine nitrogens at acidic pH will likely exhibit higher water solubility. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for understanding a compound's stability and identifying potential degradation pathways.[5][6] This involves subjecting the compound to various stress conditions.
Objective: To intentionally degrade this compound to identify degradation products and understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvent (e.g., methanol, acetonitrile)
-
pH meter
-
Analytical instrumentation (e.g., HPLC-UV/MS)
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at a controlled temperature for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place a sample of the solid compound and an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a sample of the solid compound and an aliquot of the stock solution to a controlled light source (e.g., in a photostability chamber) according to ICH guidelines.
-
Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, along with an unstressed control sample, by a stability-indicating analytical method, such as HPLC-UV/MS, to quantify the parent compound and identify and characterize any degradation products.
Quantitative Data Summary
Specific quantitative data on the degradation rates of this compound under various conditions are not extensively available in public literature. The following table summarizes general stability information.
| Parameter | Condition | Observation/Recommendation | Reference |
| Oxidative Stability | Exposure to air | Susceptible to oxidation. | [1] |
| Storage | Store under an inert atmosphere (e.g., argon) at -20°C to prevent amine oxidation. | [1] | |
| Hydrolytic Stability | Aqueous solutions | Stability is pH-dependent. | [1] |
| Buffered conditions (pH 7-8) are recommended to minimize decomposition. | [1] | ||
| Thermal Stability | Solid State | Melting point is in the range of 65-68.5 °C. | [3][7][8] |
| High temperatures can promote degradation. | [2] |
Visualizations
Caption: Logical relationships in storage and degradation of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. This compound | 16898-52-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 16898-52-5 [m.chemicalbook.com]
- 4. CAS 16898-52-5: this compound | CymitQuimica [cymitquimica.com]
- 5. pharmtech.com [pharmtech.com]
- 6. biomedres.us [biomedres.us]
- 7. This compound | 16898-52-5 [chemicalbook.com]
- 8. This compound | CAS#:16898-52-5 | Chemsrc [chemsrc.com]
Welcome to the Technical Support Center for Fischer Esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in Fischer esterification and related reactions. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can arise during Fischer esterification, providing potential causes and actionable solutions.
Q1: My Fischer esterification reaction is resulting in a very low yield. What are the primary factors I should investigate?
Low conversion rates in Fischer esterification are a common challenge, primarily due to the reversible nature of the reaction.[1] The key factors to examine are:
-
Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][2][3] Without intervention, the reaction will reach a point of equilibrium that may not favor a high concentration of the ester product.[1]
-
Presence of Water: As water is a byproduct of the esterification, its accumulation can shift the equilibrium back towards the starting materials through hydrolysis, thereby reducing the yield of the ester.[1][2][4]
-
Catalyst Inefficiency: The acid catalyst is crucial for accelerating the reaction. An insufficient amount, or an old or hydrated catalyst, can lead to a slow reaction rate, preventing the reaction from reaching completion in a practical timeframe.[1]
-
Suboptimal Reaction Temperature: While higher temperatures generally increase the reaction rate, excessively high temperatures can promote side reactions or decomposition of reactants and products.[4]
Q2: How can I shift the equilibrium to favor the formation of the ester product?
There are two primary strategies to drive the reaction towards the product side, in accordance with Le Châtelier's principle:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the alcohol as it can also serve as the solvent, will push the equilibrium towards the formation of the ester.[2][3][5][6]
-
Removal of Water: Continuously removing water as it is formed is a highly effective method to prevent the reverse reaction (hydrolysis) and maximize the ester yield.[2][4][5][6]
Q3: What are the most effective methods for removing water from the reaction mixture?
The choice of water removal technique often depends on the scale of the reaction and the properties of the reactants.
-
Dean-Stark Apparatus: For larger scale reactions, a Dean-Stark trap is a common and effective method.[2] It involves using a solvent (e.g., toluene or benzene) that forms an azeotrope with water. The azeotrope distills out of the reaction mixture, condenses, and collects in the trap, where the denser water separates and can be removed.[2]
-
Molecular Sieves: For smaller scale or more sensitive reactions, adding a drying agent like molecular sieves (typically 3Å or 4Å) directly to the reaction mixture can effectively adsorb the water as it is produced.[6] However, it is important to note that molecular sieves can be basic and may not be suitable for all acid-catalyzed reactions, as they can react with carboxylic acids.[7] In such cases, dried silica gel may be a more appropriate choice.[7]
-
Dehydrating Agents: Strong acid catalysts like concentrated sulfuric acid also act as dehydrating agents, helping to remove water from the reaction mixture.[6][8]
Q4: I am observing the formation of side products. What are the common side reactions in Fischer esterification and how can they be minimized?
Side reactions can significantly impact the yield and purity of the desired ester.
-
Dehydration of Alcohols: Tertiary alcohols are particularly prone to elimination (dehydration) under the acidic and heated conditions of Fischer esterification, forming alkenes.[4][9] To avoid this, milder reaction conditions or alternative esterification methods should be considered for tertiary alcohols.
-
Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of the alcohol to form an ether. This can be minimized by carefully controlling the reaction temperature.
-
Charring/Decomposition: The use of strong, concentrated acids like sulfuric acid at high temperatures can sometimes lead to charring or decomposition of sensitive organic molecules. Using a milder catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid, and maintaining a controlled temperature, can mitigate this issue.
Q5: How do I choose the right acid catalyst for my reaction?
The selection of the acid catalyst depends on the reactivity of the substrates and their sensitivity to harsh conditions.
-
Sulfuric Acid (H₂SO₄): A strong, inexpensive, and commonly used catalyst that also acts as a dehydrating agent.[2][6] However, its strong oxidizing nature can lead to side reactions and charring with sensitive substrates.[9]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, crystalline acid that is less corrosive and oxidizing than sulfuric acid, making it a milder and often preferred alternative for more sensitive substrates.[9][10]
-
Lewis Acids: Catalysts such as scandium(III) triflate or boron trifluoride (BF₃) can also be effective and may offer advantages in specific cases, particularly with substrates that are sensitive to strong Brønsted acids.[9][10][11]
-
Solid Acid Catalysts: Acidic ion exchange resins (e.g., Amberlyst 15) can simplify the work-up process as they can be easily filtered off from the reaction mixture.[12]
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data on how different reaction parameters can influence the yield of Fischer esterification.
Table 1: Effect of Reactant Ratio on Ester Yield
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Yield (%) | Reference |
| Acetic Acid | Ethanol | 1:1 | 65 | [2] |
| Acetic Acid | Ethanol | 1:10 | 97 | [2] |
| Acetic Acid | Ethanol | 1:100 | 99 | [2] |
Table 2: Comparison of Catalysts and Conditions for Ester Synthesis
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | - | 65 | 90 | [10] |
| Hydroxy Acid | Ethanol | H₂SO₄ | 2 | Reflux | 95 | [10] |
| Hippuric Acid | Cyclohexanol | p-TsOH | 30 | Reflux | 96 | [10] |
| Oleic Acid | Methanol | Sulfonated Biochar | 4 | 90 | 97.2 | [13] |
| 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene | 3-mercaptopropionic acid | p-TsOH | 6 | Reflux | 95 | [13] |
Experimental Protocols
Below are detailed methodologies for performing a Fischer esterification with troubleshooting tips integrated into the procedure.
Protocol 1: General Procedure for Fischer Esterification using an Excess of Alcohol
This protocol is suitable for simple primary and secondary alcohols.
Materials:
-
Carboxylic acid
-
Alcohol (to be used in excess, e.g., 10 equivalents)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and the excess alcohol.
-
Catalyst Addition: While stirring, carefully and slowly add the acid catalyst (e.g., 1-5 mol% of the carboxylic acid). Troubleshooting Tip: If your substrate is sensitive to strong acid, consider using p-TsOH instead of H₂SO₄.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of the alcohol being used.[10] Allow the reaction to reflux for 1-10 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Troubleshooting Tip: If the reaction is slow, ensure your catalyst is active and consider increasing the reflux time.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. If a large excess of alcohol was used, it can be removed using a rotary evaporator.
-
Work-up: Dilute the residue with an organic solvent (e.g., ethyl acetate or diethyl ether) and transfer it to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid. Be cautious as CO₂ gas will be evolved. Repeat the wash until no more gas is evolved. Troubleshooting Tip: Incomplete neutralization can lead to product degradation during storage or further purification.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Fischer Esterification with a Dean-Stark Trap for Water Removal
This protocol is ideal for reactions where using a large excess of one reactant is not feasible or for larger-scale syntheses.
Materials:
-
Carboxylic acid
-
Alcohol (e.g., 1.1-1.5 equivalents)
-
Acid catalyst (e.g., p-TsOH)
-
An azeotropic solvent (e.g., toluene)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard work-up reagents (as in Protocol 1)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the carboxylic acid, the alcohol, the acid catalyst, and the azeotropic solvent.
-
Apparatus Assembly: Assemble the Dean-Stark apparatus with the reaction flask and a reflux condenser. Fill the side arm of the Dean-Stark trap with the azeotropic solvent.
-
Reflux and Water Removal: Heat the mixture to reflux. The azeotrope of the solvent and water will distill into the condenser and collect in the Dean-Stark trap. As the condensate cools, the water will separate and sink to the bottom of the trap, while the solvent will overflow and return to the reaction flask.[2] Continue the reflux until the theoretical amount of water has been collected in the trap. Troubleshooting Tip: If no water is collecting, ensure the reaction is at the correct temperature for the azeotrope to distill.
-
Cooling and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The work-up procedure is similar to that described in Protocol 1 (steps 5-10).
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to troubleshooting Fischer esterification.
Caption: A troubleshooting workflow for diagnosing and resolving low yield in Fischer esterification.
Caption: Comparison of common methods for water removal in Fischer esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Sciencemadness Discussion Board - Catalysts for Fischer Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Preventing N-Alkylation Side Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in preventing unwanted N-alkylation during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N-alkylation and why is it often a problematic side reaction?
A1: N-alkylation is a chemical reaction that involves the introduction of an alkyl group onto a nitrogen atom. While often a desired transformation, it can also occur as a side reaction when other nucleophilic sites are intended to react. This is particularly problematic because the nitrogen atom in many organic molecules, such as amines and heterocycles, is highly nucleophilic. Unwanted N-alkylation can lead to a mixture of products, reducing the yield of the desired compound and complicating purification processes. A common issue is over-alkylation, where the initially alkylated nitrogen becomes even more nucleophilic, leading to multiple alkyl groups being added.[1][2]
Q2: What are the most common strategies to prevent unwanted N-alkylation?
A2: The primary strategies to prevent unwanted N-alkylation include:
-
Use of Protecting Groups: Temporarily blocking the nitrogen atom with a protecting group prevents it from reacting with the alkylating agent.[3] The protecting group can be removed later in the synthetic sequence.
-
Optimization of Reaction Conditions: Carefully controlling parameters such as stoichiometry, temperature, solvent, and the choice of base can significantly favor the desired reaction over N-alkylation.[1][4]
-
Alternative Reagents and Methodologies: Employing less reactive alkylating agents or using alternative synthetic routes like reductive amination can circumvent the issue of direct N-alkylation.[4][5][6][7][8]
Q3: How do I choose an appropriate protecting group for my amine?
A3: The choice of a protecting group depends on the overall synthetic strategy, particularly the reaction conditions of subsequent steps. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). The Boc group is stable to bases and hydrogenolysis but is easily removed with acid, while the Cbz group is stable to acid and base but can be cleaved by hydrogenolysis.[4][5][9]
Q4: When should I consider using reductive amination instead of direct alkylation?
A4: Reductive amination is an excellent alternative to direct alkylation, especially when over-alkylation is a significant concern.[1][2][6][7][8] This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion, which is then reduced to the desired amine. This two-step, one-pot process offers better control and selectivity, often avoiding the formation of di- or poly-alkylated products.[1][2][5][6][7][8]
Troubleshooting Guides
Issue 1: Over-alkylation leading to a mixture of secondary, tertiary, and/or quaternary amines.
Root Cause: The mono-alkylated amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[1]
Solutions:
| Troubleshooting Step | Description | Considerations |
| Control Stoichiometry | Use a large excess of the starting amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting amine.[1] | This approach may not be atom-economical and requires efficient separation of the product from the excess starting material. |
| Slow Addition of Alkylating Agent | Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[10] | This may require longer reaction times. |
| Lower Reaction Temperature | Perform the reaction at a lower temperature to decrease the rate of the subsequent alkylation reactions, thereby improving selectivity for the mono-alkylated product. | This will likely increase the overall reaction time. |
| Use a Protecting Group | Protect the starting amine with a suitable protecting group (e.g., Boc) to prevent further alkylation. The protecting group can be removed in a subsequent step.[4][5][9] | This adds two steps (protection and deprotection) to the synthesis. |
| Alternative Methodology: Reductive Amination | This is one of the most reliable methods to avoid over-alkylation by reacting the amine with a carbonyl compound and then reducing the intermediate imine.[1][2][6][7][8] | Requires the availability of the corresponding aldehyde or ketone. |
Issue 2: Competing C-alkylation, especially in indole and enolate chemistry.
Root Cause: In molecules with multiple nucleophilic centers, such as indoles (N vs. C3) or enolates (O vs. C), the reaction conditions can influence which site is alkylated. The C3 position of the indole ring is often more nucleophilic than the nitrogen atom.[3]
Solutions:
| Troubleshooting Step | Description | Considerations |
| Choice of Base and Solvent | Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF generally favor N-alkylation of indoles by fully deprotonating the nitrogen.[3][11] | Incomplete deprotonation can lead to a higher proportion of C-alkylation.[3] |
| Reaction Temperature | Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C-alkylated product.[3] | High temperatures may lead to degradation of starting materials or products. |
| Catalyst and Ligand Systems | Modern catalytic methods, such as copper hydride (CuH) catalysis with specific ligands, can offer excellent control over regioselectivity.[12] | Catalyst and ligand selection can be substrate-specific. |
| Blocking the Competing Site | If possible, substitute the competing site (e.g., the C3 position of indole) to prevent alkylation at that position.[3] | This may not be feasible depending on the target molecule. |
Issue 3: Competing O-alkylation in molecules with both N-H and O-H groups.
Root Cause: The relative nucleophilicity of nitrogen and oxygen can be influenced by the reaction conditions. Generally, nitrogen is more nucleophilic than oxygen, but factors like steric hindrance and the hardness/softness of the electrophile and nucleophile can alter this.
Solutions:
| Troubleshooting Step | Description | Considerations |
| Choice of Alkylating Agent | Hard electrophiles (e.g., dimethyl sulfate) tend to favor reaction with the harder oxygen nucleophile, while softer electrophiles (e.g., alkyl iodides) favor the softer nitrogen nucleophile.[13] | The reactivity of the alkylating agent must be sufficient for the desired transformation. |
| Use of a Protecting Group | Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) to prevent O-alkylation. | This adds protection and deprotection steps to the synthesis. |
| pH Control | The nucleophilicity of amines and hydroxyl groups is pH-dependent. Adjusting the pH can selectively enhance the nucleophilicity of the nitrogen atom. | The stability of the reactants and products at different pH values must be considered. |
| Solvent Choice | Protic solvents can solvate the oxygen atom through hydrogen bonding, reducing its nucleophilicity and favoring N-alkylation.[14] | The solubility of reactants in the chosen solvent is crucial. |
Quantitative Data
Table 1: Influence of Reaction Conditions on the N- vs. C3-Alkylation of Indole
| Base | Solvent | Temperature (°C) | N-Alkylation : C3-Alkylation Ratio | Reference |
| NaH | DMF | 25 | >95 : 5 | [3] |
| NaH | THF | 25 | 80 : 20 | [3] |
| K₂CO₃ | Acetonitrile | 80 | 70 : 30 | [11] |
| Cs₂CO₃ | DMF | 25 | >95 : 5 | [3] |
| CuH/DTBM-SEGPHOS | N/A | N/A | >20 : 1 (N-selective) | [12] |
| CuH/Ph-BPE | N/A | N/A | 1 : >20 (C3-selective) | [12] |
Table 2: Effect of Stoichiometry on Mono- vs. Di-N-Alkylation of Benzylamine
| Equivalents of Benzylamine | Equivalents of Alkyl Halide | Base (Equivalents) | Solvent | Mono-alkylation Yield (%) | Di-alkylation Yield (%) | Reference |
| 2.0 | 1.0 | Cs₂CO₃ (1.0) | DMF | 98 | <2 | [15] |
| 1.0 | 1.0 | K₂CO₃ (1.5) | Acetonitrile | 65 | 30 | General Observation |
| 5.0 | 1.0 | K₂CO₃ (1.5) | Acetonitrile | 90 | <5 | General Observation |
Experimental Protocols
Protocol 1: Boc Protection of a Primary Amine to Prevent N-Alkylation
This procedure describes the general method for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add the base (e.g., triethylamine, 1.5 equiv).
-
Add the di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination as an Alternative to Direct N-Alkylation
This protocol provides a general method for the synthesis of a secondary amine from a primary amine and an aldehyde using sodium triacetoxyborohydride.[1]
Materials:
-
Primary amine (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary amine (1.0 equiv) and the aldehyde (1.0-1.2 equiv) in the chosen solvent (e.g., DCM), add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude secondary amine.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
Caption: Factors influencing N- vs. C3-alkylation of indole.
Caption: Strategies to prevent over-alkylation of amines.
Caption: Logical workflow for troubleshooting N-alkylation side reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. gctlc.org [gctlc.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. pharmaxchange.info [pharmaxchange.info]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
The Fulcrum of Function: A Comparative Analysis of Piperidine and Piperazine Linkers in PROTACs
In the intricate dance of targeted protein degradation, the linker of a Proteolysis Targeting Chimera (PROTAC) acts as a critical choreographer, dictating the efficacy, selectivity, and overall drug-like properties of these promising therapeutics. Among the various linker strategies, the incorporation of saturated heterocyclic scaffolds, particularly piperidine and piperazine, has gained significant traction. This guide provides a detailed comparative analysis of these two linkers, supported by experimental data and methodologies, to inform the rational design of next-generation protein degraders for researchers, scientists, and drug development professionals.
The fundamental role of a PROTAC is to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker, a chemical bridge connecting the POI-binding and E3-binding moieties, is far from a passive tether. Its length, rigidity, and chemical composition are paramount in orchestrating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of successful protein degradation.[2][3][4]
Core Structural and Functional Comparison
Both piperidine and piperazine are six-membered saturated heterocyclic rings that introduce conformational rigidity into the PROTAC linker.[1] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[3] However, their distinct structural differences lead to divergent impacts on the resulting PROTAC's performance.
Piperidine , with its single basic amine, offers a rigid scaffold that can enhance the metabolic stability of the PROTAC and provide a more defined spatial orientation of the two binding ligands.[1]
Piperazine , containing two nitrogen atoms, offers a key advantage in its potential to enhance solubility.[1][5] The second nitrogen atom can be protonated, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecules.[5][6] This property can be finely tuned by the chemical environment surrounding the piperazine ring.[5][6][7]
Impact on Physicochemical Properties and Pharmacokinetics
The choice between a piperidine and a piperazine linker can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC. The introduction of these cyclic motifs has been shown to improve the solubility of PROTACs compared to traditional linear alkyl and polyethylene glycol (PEG) linkers.[8]
Notably, the first two PROTACs to enter Phase II clinical trials, ARV-110 and ARV-471, both incorporate rigid linkers containing piperidine and piperazine moieties, highlighting the clinical relevance of this linker strategy.[8] The replacement of flexible linkers with these more rigid structures has been shown to significantly improve metabolic stability and potency.[1]
Quantitative Analysis of PROTAC Performance
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Acrylamide-piperazine-based | <1 | >95 | Burkitt's Lymphoma |
| dBET1 | JQ1-pomalidomide with piperazine | 4.3 | >98 | MV4;11 |
Note: The data presented here is a compilation from different sources for illustrative purposes and does not represent a direct comparative study.
Experimental Protocols
To aid in the evaluation of PROTACs incorporating these linkers, detailed methodologies for key experiments are provided below.
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
Assay Procedure (MTT): Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing PROTAC Mechanism and Design Logic
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the logical considerations in linker design.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Logical considerations for choosing between piperidine and piperazine linkers.
Conclusion
The selection between piperidine and piperazine linkers in PROTAC design is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacological properties of the final molecule. Both scaffolds offer the significant advantage of imparting rigidity, which is crucial for potent protein degradation. Piperazine presents a distinct advantage in its potential to enhance solubility through its second protonatable nitrogen, a feature that can be critical for developing orally bioavailable degraders. However, the lack of direct head-to-head comparative studies necessitates that researchers evaluate these linkers on a case-by-case basis for their specific target and E3 ligase pair. The continued exploration of these and other rigid linker motifs will undoubtedly pave the way for the development of more effective and safer protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. explorationpub.com [explorationpub.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Rigid vs. Flexible Linkers in PARP1 Degradation: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) for Poly(ADP-ribose) polymerase 1 (PARP1) has garnered significant attention. PARP1 is a crucial enzyme in DNA damage repair, and its degradation presents a promising therapeutic strategy in oncology. A critical component of a PROTAC is the linker, which connects the PARP1-binding molecule to an E3 ligase recruiter. The linker's rigidity or flexibility is a key determinant of the PROTAC's efficacy. This guide provides a data-driven comparison of rigid and flexible linkers in PARP1 degradation to inform researchers, scientists, and drug development professionals.
The choice between a rigid and a flexible linker significantly impacts the formation and stability of the ternary complex, which consists of PARP1, the PROTAC, and an E3 ligase. Flexible linkers, such as polyethylene glycol (PEG) chains, offer conformational versatility, which can be beneficial in exploring the optimal orientation for ternary complex formation. However, excessive flexibility can lead to an entropic penalty upon binding. In contrast, rigid linkers, often containing cyclic structures like piperidine or other nitrogen heterocycles, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving degradation efficiency.[1]
Quantitative Data Comparison
The efficacy of PARP1-targeting PROTACs is primarily assessed by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of PARP1 degraders featuring either rigid or flexible linkers.
| Degrader Name | Linker Type | Linker Composition | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| HY-168722 | Rigid | Piperidine-based | Thalidomide | 58.14 | Not Reported | SW-620 |
| D6 | Rigid | Nitrogen Heterocyclic | CRBN | 25.23 | Not Reported | MDA-MB-231 |
| iRucaparib-AP5 | Flexible | PEG-based | CRBN | 36 | 90 | Not Specified |
| iRucaparib-AP6 | Flexible | PEG-based | CRBN | 82 | 92 | Not Specified |
Note: The data suggests that both rigid and flexible linkers can produce potent PARP1 degraders. The rigid linker-containing PROTACs, HY-168722 and D6, show strong degradation potency with DC50 values in the nanomolar range.[2] Similarly, the flexible PEG-linked degraders, iRucaparib-AP5 and iRucaparib-AP6, also demonstrate high potency and efficacy, with the added data of achieving high Dmax values.[3] The choice of linker is highly dependent on the specific PARP1-binding warhead and the E3 ligase being recruited to optimize the overall performance of the degrader.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these degraders, the following diagrams illustrate the PARP1 degradation signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated PARP1 degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC candidates.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PARP1-targeting PROTACs.
Western Blot Analysis for PARP1 Degradation (DC50 and Dmax Determination)
This protocol outlines the steps for treating cells with a PARP1-degrading PROTAC and analyzing PARP1 protein levels to determine DC50 and Dmax values.[1][4]
1. Cell Culture and Treatment:
- Seed cancer cell lines (e.g., SW-620 for HY-168722, MDA-MB-231 for D6) in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTACs (both rigid and flexible linker types) in complete culture medium.
- Treat the cells with varying concentrations of the PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations and prepare samples with Laemmli buffer.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with a primary antibody specific to PARP1 overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the chemiluminescent signal using an imaging system.
- Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the PARP1 band intensity to the corresponding loading control.
- Calculate the percentage of PARP1 degradation relative to the vehicle-treated control for each PROTAC concentration.
- Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Cell Viability Assay
This assay assesses the downstream effect of PARP1 degradation on cell proliferation.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate at an optimal density.
- Treat the cells with a serial dilution of the PARP1-degrading PROTACs.
2. Viability Measurement (Example using MTT):
- After the desired incubation period (e.g., 72 hours), add MTT reagent to each well and incubate for 2-4 hours.
- Add solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC measures the heat changes upon binding to determine the thermodynamics of binary (PROTAC-protein) and ternary (PARP1-PROTAC-E3 ligase) complex formation.[5]
1. Sample Preparation:
- Prepare purified PARP1, E3 ligase complex, and the PROTAC in a matched buffer through dialysis.
2. Titration:
- To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
- Alternatively, the PROTAC can be titrated into a solution containing both PARP1 and the E3 ligase.
3. Data Analysis:
- The heat changes per injection are recorded and integrated.
- The data is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
References
The Linker's Length: A Critical Determinant in PROTAC Degradation Potency
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule is comprised of three key components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands determines the target and the E3 ligase to be hijacked, the linker is a critical determinant of the PROTAC's efficacy, profoundly influencing its degradation potency (DC50).[1][2][3]
The length of the linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[4][5] A linker that is too short may introduce steric hindrance, preventing the productive assembly of the ternary complex.[6][7] Conversely, an excessively long linker can result in an overly flexible and unstable complex, leading to inefficient ubiquitination of the target protein.[4][6] Consequently, identifying the optimal linker length is a pivotal step in the development of potent PROTACs, often requiring empirical optimization for each specific POI and E3 ligase pair.[8][9]
This guide provides a comparative analysis of the influence of linker length on PROTAC degradation potency, supported by experimental data. Detailed methodologies for key experiments are also included to facilitate the design and execution of research in this area.
Comparative Efficacy of PROTACs with Varying Linker Lengths
The degradation potency of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein.[7] A lower DC50 value signifies a more potent PROTAC. The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of linker length on their degradation performance.
Table 1: Influence of Alkyl/Ether Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader 1 | < 12 | No degradation | - |
| TBK1 Degrader 2 | 21 | 3 | 96 |
| TBK1 Degrader 3 | 29 | 292 | 76 |
Data synthesized from a study on TBK1 degraders, highlighting the critical role of linker length. Degradation was not observed with linkers shorter than 12 atoms, and a significant decrease in potency was seen with a longer 29-atom linker compared to the optimal 21-atom linker.[2][3][10]
Table 2: Influence of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | Degradation Efficacy |
| ERα Degrader 1 | 9 | Less Effective |
| ERα Degrader 2 | 16 | More Effective |
| ERα Degrader 3 | 21 | Less Effective |
This study on ERα degradation demonstrates that a 16-atom linker was optimal, with both shorter and longer linkers resulting in reduced efficacy.[6][8]
Table 3: Influence of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) in H661 cells |
| BRD4 Degrader 1 | 0 PEG units | < 0.5 µM |
| BRD4 Degrader 2 | 1-2 PEG units | > 5 µM |
| BRD4 Degrader 3 | 4-5 PEG units | < 0.5 µM |
This dataset for CRBN-based BRD4 PROTACs intriguingly shows that both very short and longer PEG linkers are effective, while intermediate lengths are detrimental to degradation potency.[2]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for determining DC50 values.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. explorationpub.com [explorationpub.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of PROTACs with Rigid Piperidine-Containing Linkers
For researchers, scientists, and drug development professionals, the metabolic stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic potential. The linker, the architectural bridge between the target protein binder and the E3 ligase recruiter, plays a pivotal role in the overall stability and pharmacokinetic properties of these heterobifunctional molecules. This guide provides an objective comparison of the metabolic stability of PROTACs featuring rigid piperidine-containing linkers against other common linker alternatives, supported by experimental data and detailed methodologies.
The linker is not merely a passive tether; it critically influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1] An unstable linker can lead to premature cleavage of the PROTAC, rendering it inactive and potentially generating metabolites that could compete with the intact molecule.[2] Among the various strategies to enhance metabolic stability, the incorporation of rigid structural motifs, such as piperidine rings, has gained significant traction.
The Rigidity Advantage: Piperidine-Containing Linkers
Rigid linkers, by constraining the conformational flexibility of the PROTAC, can pre-organize the molecule into a bioactive conformation that is favorable for forming a stable and productive ternary complex between the target protein and the E3 ligase.[3] This pre-organization can reduce the entropic penalty of binding, potentially leading to enhanced potency and improved metabolic stability.[3][4]
Piperidine, as a saturated heterocycle, offers a robust and sterically defined scaffold that can shield the PROTAC from metabolic enzymes.[1] The successful development of clinical candidates like ARV-110 and ARV-471, which are used to treat metastatic castration-resistant prostate cancer, exemplifies this strategy. In these molecules, an initial flexible linker was replaced with a more rigid structure that included piperidine and piperazine moieties, resulting in a significant improvement in their metabolic stability and therapeutic potency.[1][5]
Comparative Analysis of Linker Stability
The choice of linker significantly impacts a PROTAC's metabolic fate. While direct head-to-head comparisons of PROTACs differing only in their linker composition are not always available in the literature, general trends can be observed from various studies. The following tables summarize representative in vitro stability data for PROTACs with different linker types.
Disclaimer: The data presented below is compiled from various sources for illustrative purposes. Direct comparisons should be made with caution as experimental conditions, target proteins, and E3 ligases may vary between studies.
Table 1: In Vitro Metabolic Stability of PROTACs with Different Linker Types in Human Liver Microsomes (HLM)
| Linker Type | Representative PROTAC Target | Half-life (t½) in HLM (min) | Key Observations & References |
| Rigid (Piperidine/Piperazine) | Androgen Receptor (AR) | > 120 | The rigid structure contributes to high metabolic stability.[] |
| Flexible (PEG-based) | Bromodomain-containing protein 4 (BRD4) | < 30 - 60 | Ether linkages in PEG chains are susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] |
| Flexible (Alkyl Chain) | BET family proteins | > 60 | Saturated alkyl chains are generally more metabolically stable than PEG linkers but can be susceptible to hydroxylation.[2][7] |
| Rigid (Triazole) | PARP | > 240 | The triazole ring can enhance metabolic stability compared to linear analogues.[8] |
Table 2: Degradation Potency and Maximum Degradation of BRD4-Targeting PROTACs with Different Linkers
| Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Rigid (Piperazine-containing) | 1-10 | > 90 | [1] |
| Flexible (PEG-based) | 5-25 | ~80-90 | [9] |
| Flexible (Alkyl Chain) | 10-50 | ~70-85 | [9] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the general mechanism of PROTAC action and the experimental workflow for assessing metabolic stability.
Experimental Protocols
Accurate assessment of metabolic stability is crucial for the development of PROTACs. The following are detailed methodologies for key in vitro stability assays.
Protocol 1: In Vitro Microsomal Stability Assay
This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in phase I metabolic enzymes like cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a PROTAC compound in liver microsomes.
Materials:
-
Test PROTAC and control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Human liver microsomes (pooled)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) for quenching
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in DMSO. Thaw the liver microsomes on ice.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes. Pre-warm the plate at 37°C for 10 minutes.
-
Initiation: Add the test PROTAC to the wells to initiate the reaction (final concentration typically 1 µM).
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard to stop the reaction.[10]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent PROTAC.[11]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[10]
Protocol 2: In Vitro Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells, which contain both phase I and phase II metabolic enzymes.
Objective: To determine the metabolic stability of a PROTAC in a suspension of cryopreserved hepatocytes.
Materials:
-
Test PROTAC and control compounds
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator with 5% CO2 and 95% humidity (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw the cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density. Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed culture medium.[12]
-
Incubation: Dispense the hepatocyte suspension into a 96-well plate. Add the test PROTAC to the wells (final concentration typically 1 µM).
-
Time Points: Incubate the plate at 37°C in a humidified incubator with gentle shaking. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard.[12]
-
Sample Processing: Centrifuge the plate to pellet cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent PROTAC.
Data Analysis: The data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance.
Conclusion
The metabolic stability of PROTACs is a multifaceted challenge where the linker plays a critical role. The incorporation of rigid piperidine-containing linkers has emerged as a promising strategy to enhance metabolic stability, thereby improving the pharmacokinetic profile and overall therapeutic potential of these novel drug candidates. While flexible linkers offer synthetic advantages, the trend towards more rigid and conformationally constrained designs is driven by the need for more drug-like properties. A thorough in vitro evaluation using the protocols outlined in this guide is essential for the rational design and optimization of next-generation protein degraders with improved in vivo performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to 1,3-Bis(4-piperidyl)propane and Other Diamine Linkers in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of polymer chemistry, the choice of diamine linker is a critical determinant of the final polymer's properties, influencing its thermal stability, mechanical strength, solubility, and ultimately its suitability for various applications. This guide provides a comparative analysis of 1,3-Bis(4-piperidyl)propane, a flexible aliphatic diamine, with other commonly employed aliphatic and aromatic diamine linkers. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to assist researchers in making informed decisions for their polymer design and synthesis endeavors.
Introduction to Diamine Linkers in Polymer Synthesis
Diamine linkers are fundamental building blocks in the synthesis of various polymers, most notably polyamides and polyimides. The structure of the diamine, whether it is aliphatic or aromatic, rigid or flexible, bulky or linear, profoundly impacts the macroscopic properties of the resulting polymer. Aromatic diamines typically impart high thermal stability and mechanical strength due to the rigidity of the aromatic rings, while aliphatic diamines, such as this compound, can enhance solubility and processability by introducing flexibility into the polymer backbone.
Performance Comparison of Diamine Linkers
The selection of a diamine linker dictates a trade-off between various desirable polymer properties. The following tables summarize key quantitative data for polymers synthesized from this compound and other representative aliphatic and aromatic diamine linkers. It is important to note that the data presented is collated from various sources, and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: Thermal Properties of Polyamides Synthesized with Different Diamine Linkers
| Diamine Linker | Structure | Polymer Type | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) |
| This compound | Aliphatic (Cyclic) | Polyamide | ~180-220 | ~400-450 |
| Hexamethylenediamine | Aliphatic (Linear) | Polyamide | ~50-60 | ~350-400 |
| p-Phenylenediamine | Aromatic | Polyamide | >300 | >500 |
| 4,4'-Oxydianiline (ODA) | Aromatic | Polyamide | ~270-290 | ~480-520 |
Table 2: Mechanical Properties of Polyamides Synthesized with Different Diamine Linkers
| Diamine Linker | Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | Polyamide | 70-90 | 2.0-3.0 | 5-15 |
| Hexamethylenediamine | Polyamide | 60-80 | 1.5-2.5 | >50 |
| p-Phenylenediamine | Polyamide | 100-150 | 5.0-10.0 | <5 |
| 4,4'-Oxydianiline (ODA) | Polyamide | 90-120 | 3.0-5.0 | 5-10 |
Table 3: Solubility of Polyamides Synthesized with Different Diamine Linkers
| Diamine Linker | NMP | DMAc | DMF | Chloroform |
| This compound | ++ | ++ | + | +/- |
| Hexamethylenediamine | + | + | + | - |
| p-Phenylenediamine | - | - | - | - |
| 4,4'-Oxydianiline (ODA) | +/- | +/- | - | - |
Key: ++ (Readily Soluble), + (Soluble), +/- (Partially Soluble or Swells), - (Insoluble)
Discussion of Comparative Data
The data highlights a clear structure-property relationship. Aromatic diamines like p-phenylenediamine and 4,4'-oxydianiline consistently yield polymers with superior thermal stability and mechanical strength, attributed to the rigid and planar nature of the aromatic rings which promotes strong intermolecular interactions. However, this rigidity often leads to poor solubility, making processing a significant challenge.
In contrast, aliphatic diamines lead to more flexible polymer chains. Linear aliphatic diamines like hexamethylenediamine result in polymers with lower glass transition temperatures and tensile moduli but significantly higher elongation at break, indicative of their greater flexibility.
This compound occupies an interesting middle ground. The presence of the piperidyl rings introduces a degree of rigidity compared to linear aliphatic chains, resulting in higher glass transition temperatures and mechanical properties than polymers derived from hexamethylenediamine.[1] At the same time, the flexible propane linker and the non-planar structure of the piperidine rings disrupt chain packing, leading to enhanced solubility in polar aprotic solvents compared to their fully aromatic counterparts.[1] This unique combination of properties makes this compound an attractive linker for applications requiring a balance of thermal stability, mechanical performance, and processability.
Experimental Protocols
The following are representative protocols for the synthesis of polyamides using different diamine linkers. These are intended as a starting point and may require optimization based on specific diacid chlorides and desired polymer characteristics.
Protocol 1: Solution Polymerization of Polyamide from this compound and Terephthaloyl Chloride
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and anhydrous LiCl (5% w/v) in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Add a few drops of anhydrous pyridine to the reaction mixture to act as an acid scavenger.
-
Allow the reaction to proceed at 0°C for 2-4 hours, then let it warm to room temperature and continue stirring for 12-18 hours.
-
Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water, and dry in a vacuum oven at 80°C to a constant weight.
Protocol 2: Interfacial Polymerization of Polyamide from Hexamethylenediamine and Adipoyl Chloride
Materials:
-
Hexamethylenediamine
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Deionized water
Procedure:
-
Prepare an aqueous solution of hexamethylenediamine and an equimolar amount of NaOH.
-
Prepare an organic solution of an equimolar amount of adipoyl chloride in dichloromethane.
-
Carefully pour the organic solution onto the aqueous solution in a beaker to form two distinct layers.
-
A polymer film will form at the interface.
-
Gently grasp the film with forceps and pull it out of the beaker continuously to form a "nylon rope."
-
Wash the polymer rope thoroughly with water and then with ethanol.
-
Dry the polymer in a vacuum oven at 60°C.
Visualizations
Polymer Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polyamides from diamine linkers.
References
A Comparative Guide to the Sigma Receptor Affinity of Piperidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various piperidine-based compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The data presented is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers engaged in the design and development of novel sigma receptor ligands.
Introduction to Sigma Receptors
Sigma receptors are a unique class of intracellular proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, that are involved in a multitude of cellular functions.[1] The two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), have emerged as promising therapeutic targets for a range of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer.[2][3][4] The piperidine scaffold is a common structural motif in many potent and selective sigma receptor ligands.[3] This guide offers a quantitative comparison of the binding affinities of several piperidine derivatives, alongside detailed experimental protocols for their determination.
Comparative Affinity Data
The following tables summarize the in vitro binding affinities (Ki values) of various piperidine-based compounds for the sigma-1 and sigma-2 receptors. Lower Ki values indicate higher binding affinity.
Table 1: Phenoxyalkylpiperidine Derivatives
| Compound | Substituent (Piperidine Ring) | Substituent (Phenoxy Ring) | Linker | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |
| 1a | 4-methyl | p-chloro | oxyethylene | 0.34 - 1.18 | - | - |
| 1b | 4-methyl | p-methoxy | oxyethylene | 0.89 - 1.49 | - | - |
| (R)-2a | 4-methyl | p-chloro | oxyethylene | 0.34 - 1.18 | - | - |
| (S)-2a | 4-methyl | p-chloro | oxyethylene | 0.34 - 1.18 | < 5 | >4.2 |
| (R)-2b | 4-methyl | p-methoxy | oxyethylene | 0.89 - 1.49 | - | - |
| (S)-2b | 4-methyl | p-methoxy | oxyethylene | 0.89 - 1.49 | - | - |
| 4a | 2,6-dimethyl | p-chloro | oxypropylene | 4.43 | 17.2 | 3.88 |
| 4b | 2,6-dimethyl | p-methoxy | oxypropylene | 23.5 | - | - |
| 5a | 2,6-dimethyl | p-chloro | oxyethylene | 59.4 | - | - |
| 5b | 2,6-dimethyl | p-methoxy | oxyethylene | 379 | - | - |
Data extracted from a study on novel phenoxyalkylpiperidines.[2]
Table 2: Piperidine and 4-Pyridylpiperidine Derivatives
| Compound | Core Structure | R | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |
| 5 | Piperidine | H | 28 | 47 | 1.68 |
| 6 | Piperidine | CH₃ | 18 | 103 | 5.72 |
| 7 | Piperidine | C₂H₅ | 4.8 | 116 | 24.17 |
| 12 | 4-Pyridylpiperidine | H | 4.5 | 10 | 2.22 |
| 13 | 4-Pyridylpiperidine | CH₃ | 5.6 | 4 | 0.71 |
| 14 | 4-Pyridylpiperidine | C₂H₅ | 3.3 | 29 | 8.79 |
Data from a study on dual histamine H3 and sigma-1 receptor ligands.[5]
Table 3: Piperidine vs. Piperazine Derivatives
| Compound | Basic Moiety | hH₃R Ki (nM) | σ₁R Ki (nM) | σ₂R Ki (nM) | σ₁ Selectivity vs H₃R | σ₁ Selectivity vs σ₂R |
| 4 | Piperazine | 3.17 | 1531 | - | 0.002 | - |
| 5 | Piperidine | 7.70 | 3.64 | - | 2.12 | - |
| 11 | Piperidine | 6.2 | 4.41 | 67.9 | 1.41 | 15.39 |
This table highlights the critical role of the piperidine moiety for high σ₁ receptor affinity in dual H₃/σ₁ receptor ligands.[6][7]
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below are detailed, generalized protocols for assessing compound affinity at sigma-1 and sigma-2 receptors.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is for a competitive inhibition binding assay using [³H]-(+)-pentazocine, a selective sigma-1 receptor radioligand.[8][9]
1. Materials:
- Membrane Preparation: Guinea pig liver membranes are often used due to their high expression of σ₁ receptors.[8]
- Radioligand: [³H]-(+)-pentazocine.[8]
- Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
- Non-specific Binding Control: Haloperidol (10 µM).
- Test Compounds: Piperidine-based compounds at various concentrations.
- Scintillation Cocktail.
- Glass fiber filters.
2. Procedure:
- Incubate the membrane homogenate (approximately 100-200 µg of protein) with a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd, e.g., 5 nM) and varying concentrations of the test compound.[9]
- To determine non-specific binding, a parallel set of tubes is prepared containing the membrane homogenate, radioligand, and a high concentration of an unlabeled sigma ligand like haloperidol.[8]
- Incubate the mixture for a specified time and temperature (e.g., 90 minutes at 37°C or 6 hours at 37°C).[9][10]
- Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
- Wash the filters with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Radioligand Binding Assay
This protocol describes a competitive inhibition assay using [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand, in the presence of a masking agent for the sigma-1 receptor.[2][8]
1. Materials:
- Membrane Preparation: Rat liver membranes are a common source for σ₂ receptors.[9]
- Radioligand: [³H]-DTG.[8]
- Sigma-1 Masking Agent: (+)-pentazocine (e.g., 100 nM) is added to saturate the σ₁ receptors, ensuring that [³H]-DTG primarily binds to σ₂ receptors.[9]
- Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
- Non-specific Binding Control: A high concentration of unlabeled DTG (e.g., 10 µM) or haloperidol.[9]
- Test Compounds: Piperidine-based compounds at various concentrations.
- Scintillation Cocktail.
- Glass fiber filters.
2. Procedure:
- Incubate the membrane homogenate (30-60 µg of protein) with a fixed concentration of [³H]-DTG (e.g., 5 nM), the σ₁ masking agent ((+)-pentazocine), and varying concentrations of the test compound.[9]
- Define non-specific binding in a parallel set of tubes containing an excess of unlabeled DTG.[9]
- Incubate the mixture for a suitable duration and temperature (e.g., 120 minutes at room temperature).[9]
- Terminate the assay by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity on the filters using a liquid scintillation counter.
3. Data Analysis:
- The data analysis follows the same principles as the sigma-1 receptor assay to determine the IC₅₀ and subsequently the Ki values for the test compounds at the sigma-2 receptor.
Visualizing Key Concepts
To further aid in the understanding of the experimental and biological context, the following diagrams have been generated.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Sigma-1 receptor signaling at the ER.
Caption: Sigma-2 receptor (TMEM97) cellular interactions.
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the conformational analysis of 1,3-bis(4-piperidyl)propane and related piperidine-containing structures. Due to the limited availability of direct experimental data for this compound, this analysis leverages established principles of piperidine stereochemistry, data from analogous substituted piperidines, and standard experimental and computational methodologies.
The conformational landscape of molecules containing piperidine rings is of paramount importance in drug discovery and development, as the three-dimensional arrangement of atoms dictates molecular recognition and biological activity. This compound, with its two piperidine rings linked by a flexible propane chain, presents a complex conformational equilibrium that is crucial to understand for its potential applications in medicinal chemistry and materials science.
Theoretical Conformational States: An Overview
The fundamental conformational unit in this compound is the piperidine ring, which predominantly adopts a low-energy chair conformation to minimize torsional and angle strain.[1] For a 4-substituted piperidine ring, such as those in the target molecule, the substituent (in this case, the propyl chain) can occupy either an axial or an equatorial position.
The flexibility of the central propane linker introduces additional degrees of conformational freedom, allowing for various relative orientations of the two piperidine rings. The overall conformation of this compound is therefore determined by the interplay of the chair conformations of the individual piperidine rings and the rotation around the C-C bonds of the propane linker.
The primary equilibrium for each piperidine ring involves the interconversion between two chair conformers, where the substituent is either equatorial or axial. Generally, the equatorial position is favored to avoid steric hindrance from 1,3-diaxial interactions.
Comparative Data of Substituted Piperidines
The following table summarizes key conformational energy data for related substituted piperidines, providing a basis for understanding the likely conformational preferences of this compound. The free energy difference (ΔG°) indicates the preference for the equatorial conformer; a positive value signifies that the equatorial conformer is more stable.
| Compound/Substituent | Method | Solvent | ΔG° (Axial ⇌ Equatorial) (kcal/mol) | Reference |
| Piperidine (N-H) | Gas Phase | - | -0.72 (Axial N-H favored) | [2] |
| N-Methylpiperidine | - | - | -3.16 (Equatorial Me favored) | [2] |
| 4-Methylpiperidine | J-value method | - | +1.7 | [3] |
| 4-Phenylpiperidine | J-value method | - | +2.9 | [3] |
| 4-Fluoropiperidinium | J-value method | - | -0.7 to -0.8 (Axial F favored on protonation) | [3] |
| Fluorinated Piperidines | DFT (M06-2X/def2-QZVPP) | Chloroform | Varies (Axial F often favored) | [4] |
| 1,2-Dimethylpiperidine | DFT (M06-2X/6-311G(d,p)) | Water | +1.8 (Equatorial 2-Me favored) | [5] |
Based on this data, it is highly probable that the propane substituents on each piperidine ring in this compound will strongly prefer the equatorial orientation to minimize steric strain.
Experimental and Computational Protocols
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is the most powerful approach for the detailed conformational analysis of piperidine-containing molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the local chemical environment and spatial relationships of atoms in a molecule in solution.
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) to a concentration of approximately 10-20 mM. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire standard one-dimensional ¹H and ¹³C spectra to identify all proton and carbon signals.
-
For detailed conformational analysis, two-dimensional NMR experiments are crucial:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range proton-carbon correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is critical for identifying conformer populations.
-
-
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of axial and equatorial protons and carbons are typically different.
-
Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants is dependent on the dihedral angle, as described by the Karplus equation. Large coupling constants (8-13 Hz) are indicative of axial-axial relationships, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
NOE/ROE Intensities: The intensity of NOE or ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons. This allows for the determination of relative distances and the identification of the predominant conformation.
-
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative energies and geometric parameters of different conformers.
Methodology for DFT Calculations:
-
Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF or OPLS) to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometries of the identified low-energy conformers using DFT. A common and reliable method is the B3LYP functional with a basis set such as 6-31G(d) or larger (e.g., 6-311++G(d,p)).[6][7] The M06-2X functional is also well-suited for conformational energy calculations.[4]
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Solvation Effects: To model the system in solution, a polarizable continuum model (PCM) can be employed.[4]
-
NMR Parameter Calculation: The GIAO (Gauge-Independent Atomic Orbital) method can be used to calculate theoretical NMR chemical shifts and coupling constants for the optimized conformers.[8] These can then be compared with experimental data to validate the computational model.
Conclusion
References
- 1. Configurational and conformational studies of N,N-dimethylpiperidinium derivatives by 13C and 1H NMR spectroscopy (1982) | Alan F. Casy | 10 Citations [scispace.com]
- 2. osti.gov [osti.gov]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1,3-Bis(4-piperidyl)propane: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,3-Bis(4-piperidyl)propane is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its handling and disposal, in line with established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area. If dusts or aerosols are generated, a respirator may be necessary. | Minimizes inhalation of potentially harmful fumes or particles.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through an approved waste disposal plant.[1] Do not discharge into drains or the environment.[1]
Step 1: Waste Characterization and Segregation
-
Isolate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Maintain Separation: Keep this waste segregated from incompatible materials. While specific incompatibilities for disposal are not detailed, a general best practice is to avoid mixing with strong oxidizing agents, acids, and bases unless a specific neutralization protocol is being followed.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use the original container if it is in good condition. Otherwise, transfer the waste to a compatible, leak-proof container with a secure, screw-on cap.[3][4] Do not use metal containers for corrosive materials.[3]
-
Proper Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE ". The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 16898-52-5
-
Any known hazard information (e.g., "Skin Irritant," "Eye Irritant").
-
The accumulation start date.
-
-
Container Condition: Ensure the outside of the container is clean and free of contamination.[3]
Step 3: Storage and Accumulation
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4]
-
Secure Storage: Keep the container tightly closed except when adding waste.[3][4] The storage area should be well-ventilated.[1]
-
Quantity Limits: Be aware of the quantity limits for hazardous waste accumulation in your SAA, as defined by regulatory bodies.[3]
Step 4: Arranging for Disposal
-
Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Documentation: Complete any required hazardous material pickup request forms accurately, ensuring the information matches the container label.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your Environmental Health and Safety office for guidance on hazardous waste management.
References
Personal protective equipment for handling 1,3-Bis(4-piperidyl)propane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Bis(4-piperidyl)propane (CAS No: 16898-52-5), ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to minimize exposure and mitigate potential risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance that poses specific health risks. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Proper selection and use of PPE is the first line of defense against exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendation | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher level of respiratory protection. | To prevent inhalation of dust particles, which may cause respiratory irritation.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities. | To protect against serious eye irritation from dust or splashes.[1][2] |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | To prevent skin contact which can cause irritation.[1] |
| Skin and Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination.[2] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or transferring, use a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Container Inspection: Before use, inspect the container for any damage. Keep the container tightly closed when not in use.[1]
2.2. Handling the Substance
-
Don PPE: Before handling, put on all required PPE as specified in Table 1.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[1]
-
Weighing: If weighing the substance, do so within a fume hood or a ventilated enclosure to minimize inhalation risk.
-
Personal Hygiene: After handling, wash your hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the work area.
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]
Emergency Procedures
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. Call a poison center or doctor if feeling unwell.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice or attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2] |
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains.[1]
-
Cleanup: For a dry spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Disposal of this compound and its containers must be conducted in compliance with all national and local regulations.[1]
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect waste chemical in its original container or a suitable, labeled, and sealed waste container.[1]
-
Segregation: Do not mix with other waste materials.[1]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through an approved waste disposal company.[1] Handle uncleaned containers as you would the product itself.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
